molecular formula C10H13NO B076116 N-Propylbenzamide CAS No. 10546-70-0

N-Propylbenzamide

Cat. No.: B076116
CAS No.: 10546-70-0
M. Wt: 163.22 g/mol
InChI Key: DYZWXBMTHNHXML-UHFFFAOYSA-N
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Description

N-Propylbenzamide is a versatile organic compound belonging to the benzamide class, characterized by a proply group attached to the amide nitrogen. This structure makes it a valuable intermediate and building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Its primary research value lies in its role as a precursor or a structural analog in the synthesis of more complex molecules, especially those targeting neurological pathways, as the benzamide scaffold is present in various bioactive compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-propylbenzamide
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InChI

InChI=1S/C10H13NO/c1-2-8-11-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12)
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InChI Key

DYZWXBMTHNHXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCNC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H13NO
Source PubChem
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DSSTOX Substance ID

DTXSID60147142
Record name Benzamide, N-propyl-
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Molecular Weight

163.22 g/mol
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CAS No.

10546-70-0
Record name N-Propylbenzamide
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Record name Benzamide, N-propyl-
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Foundational & Exploratory

N-Propylbenzamide synthesis starting materials and reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for N-propylbenzamide, a valuable intermediate in pharmaceutical and organic synthesis.[1] The document details the key starting materials, reaction conditions, and experimental protocols. Quantitative data is summarized for comparative analysis, and logical relationships between synthetic pathways are visualized.

Core Synthetic Pathways

This compound is a benzamide (B126) derivative characterized by a propyl group attached to the nitrogen atom of the amide functionality.[1][2] Its synthesis can be broadly categorized into three main approaches, each utilizing different starting materials and reaction conditions. These pathways are:

  • Direct Amidation of Benzoic Acid: This common method involves the reaction of benzoic acid with propylamine (B44156).[1] Due to the acid-base reaction between the carboxylic acid and the amine, which forms an unreactive carboxylate salt, this reaction typically requires heat or catalytic activation to drive off water and form the amide bond.[3]

  • From Benzoic Acid Esters: this compound can also be prepared by the reaction of a benzoic acid ester, such as methyl benzoate (B1203000), with propylamine.[5] This method often requires elevated temperatures to proceed.[5]

Comparative Summary of Reaction Conditions

The following table summarizes the quantitative data associated with various methods for the synthesis of this compound and related amides, providing a clear comparison of different approaches.

Synthetic RouteStarting Material 1Starting Material 2Catalyst/ReagentSolventTemperature (°C)Reaction TimeYield (%)Reference
Direct AmidationBenzoic AcidPropylamineTiCl₄ / Pyridine (B92270)Dichloromethane (B109758)Reflux12 hModerate to Excellent (General)[6]
Direct AmidationBenzoic AcidBenzylamineBoric Acid (1 mol%)TolueneReflux20 h89
Acylation (Benzoylation)Benzoyl ChloridePropylaminePyridine (or other base)DichloromethaneRoom TemperatureNot SpecifiedHigh (General)[4]
From Benzoic Acid EsterMethyl BenzoateMethylamine (aq. solution)NoneWater20 - 758 - 19 h84 - 85[5]

Detailed Experimental Protocols

The following are detailed methodologies for the key synthetic routes to this compound, based on established procedures for similar amide syntheses.

Protocol 1: Direct Amidation of Benzoic Acid using TiCl₄

This protocol is adapted from a general procedure for the direct condensation of carboxylic acids and amines mediated by titanium tetrachloride.[6]

Materials:

  • Benzoic Acid

  • Propylamine

  • Titanium Tetrachloride (TiCl₄)

  • Pyridine

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (1M)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred solution of benzoic acid (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere, add pyridine (1.0 mmol).

  • Cool the mixture in an ice bath and slowly add titanium tetrachloride (1.5 mmol).

  • Allow the mixture to warm to room temperature, then add propylamine (1.0 mmol).

  • Heat the reaction mixture to reflux (approximately 40°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1M hydrochloric acid.

  • Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Acylation of Propylamine with Benzoyl Chloride (Schotten-Baumann Conditions)

This protocol follows the general principles of the Schotten-Baumann reaction for the acylation of amines.[7]

Materials:

  • Propylamine

  • Benzoyl Chloride

  • Sodium Hydroxide (B78521) (10% aqueous solution)

  • Dichloromethane (or Diethyl Ether)

  • Standard glassware for organic synthesis

Procedure:

  • In a flask, dissolve propylamine (1.0 mmol) in dichloromethane (10 mL).

  • Add a 10% aqueous solution of sodium hydroxide (5 mL).

  • Cool the biphasic mixture in an ice bath and stir vigorously.

  • Slowly add benzoyl chloride (1.1 mmol) to the mixture.

  • Continue stirring vigorously at room temperature for 15-30 minutes. Monitor the reaction by TLC.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain this compound.

  • The product can be further purified by recrystallization if necessary.

Protocol 3: Synthesis from Methyl Benzoate

This protocol is based on a patented procedure for the preparation of N-alkyl-benzamides from benzoic acid esters.[5]

Materials:

  • Methyl Benzoate

  • Propylamine (aqueous solution, e.g., 30-40%)

  • Water

  • Standard glassware for organic synthesis

Procedure:

  • In a reaction vessel, combine methyl benzoate (1.0 mol) and an aqueous solution of propylamine (1.2-1.8 mol).

  • Stir the mixture at a temperature between 40°C and 75°C. The initial emulsion will gradually become a clear solution.

  • The reaction progress can be monitored by gas chromatography (GC) or TLC.

  • Once the reaction is complete, add water to the mixture to bring the total water content to 50-80% by weight.

  • Distill off the excess propylamine and the methanol (B129727) formed during the reaction.

  • Upon cooling, this compound will crystallize from the aqueous solution.

  • Collect the crystals by filtration, wash with cold water, and dry to obtain the final product.

Synthetic Pathways Visualization

The logical relationship between the different starting materials and the final product, this compound, is illustrated in the following diagram.

Synthesis_Pathways cluster_start Starting Materials cluster_product Product Benzoic Acid Benzoic Acid Benzoyl Chloride Benzoyl Chloride This compound This compound Benzoyl Chloride->this compound  Acylation (Base) Methyl Benzoate Methyl Benzoate Methyl Benzoate->this compound  Aminolysis (Heat) Propylamine Propylamine Propylamine->this compound

Caption: Synthetic routes to this compound.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis, workup, and purification of this compound.

Experimental_Workflow start Combine Starting Materials (e.g., Benzoic Acid + Propylamine) reaction Reaction under Specified Conditions (Temp, Time, Catalyst) start->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring workup Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup Upon Completion drying Dry Organic Layer (e.g., Na₂SO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Recrystallization or Chromatography) concentration->purification product Pure this compound purification->product

Caption: General laboratory workflow for synthesis.

References

Spectroscopic Analysis of N-Propylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Propylbenzamide is a chemical compound belonging to the class of secondary amides. As a derivative of benzamide, its structural elucidation and characterization are crucial for its application in various fields, including chemical synthesis and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the molecular structure and purity of this compound. This technical guide provides a comprehensive overview of the spectroscopic data and the experimental protocols for its analysis, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure

  • Chemical Name: this compound

  • Molecular Formula: C₁₀H₁₃NO[1][2]

  • Molecular Weight: 163.22 g/mol [2]

  • Structure:

    alt text

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Data (CDCl₃, 500 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.36-7.37Multiplet3H-Aromatic (meta, para-H)
7.28-7.30Multiplet2H-Aromatic (ortho-H)
6.32Singlet1H-N-H (Amide)
3.43Triplet2H7.4-CH₂- (adjacent to NH)
1.72Quartet2H7.4-CH₂- (middle)
0.94Triplet3H7.4-CH₃
Table 2: Predicted ¹³C NMR Data (CDCl₃)
Chemical Shift (δ, ppm)Assignment
~168C=O (Amide Carbonyl)
~135Aromatic (Quaternary C)
~131Aromatic (para-C)
~128Aromatic (meta-C)
~127Aromatic (ortho-C)
~42-CH₂- (adjacent to NH)
~23-CH₂- (middle)
~11-CH₃
Table 3: IR Spectroscopy Data
Frequency (cm⁻¹)IntensityAssignment
~3300Medium, BroadN-H Stretch (Secondary Amide)
3060-3030MediumAromatic C-H Stretch
2960-2870MediumAliphatic C-H Stretch
~1640StrongC=O Stretch (Amide I Band)
~1540StrongN-H Bend (Amide II Band)
Table 4: Mass Spectrometry (Electron Ionization - EI) Data
m/zRelative IntensityAssignment
163Moderate[M]⁺ (Molecular Ion)[2]
105High (Base Peak)[C₆H₅CO]⁺ (Benzoyl cation)[2]
77High[C₆H₅]⁺ (Phenyl cation)[2]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

    • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • The NMR spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of solid this compound directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation and Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Acquire the sample spectrum over the mid-IR range, typically from 4000 to 400 cm⁻¹.

    • To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32).

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or acetonitrile. The concentration should be in the range of 1-10 µg/mL.

  • Instrumentation and Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

    • In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

    • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

    • A detector records the abundance of each ion, generating the mass spectrum.

Workflow and Data Integration

The structural elucidation of this compound is a systematic process that involves the integration of data from multiple spectroscopic techniques. The following diagrams illustrate the general workflow and the logical relationships in this process.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Processing & Analysis cluster_interp Interpretation & Structure Confirmation Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Data_NMR 1H & 13C NMR Spectra Acq_NMR->Data_NMR Data_IR IR Spectrum Acq_IR->Data_IR Data_MS Mass Spectrum Acq_MS->Data_MS Interpretation Integrated Spectroscopic Data Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation Structure Structure Elucidation of This compound Interpretation->Structure

General workflow for the spectroscopic characterization of an organic compound.

Data_Integration_Logic NMR NMR Data (1H & 13C) Info_NMR Carbon-Hydrogen Framework Connectivity (J-coupling) Chemical Environments (δ) NMR->Info_NMR IR IR Data Info_IR Presence of Functional Groups (C=O, N-H) IR->Info_IR MS MS Data Info_MS Molecular Weight Molecular Formula Fragmentation Pattern MS->Info_MS Structure Confirmed Structure of This compound Info_NMR->Structure Info_IR->Structure Info_MS->Structure

Logical flow for integrating multi-spectroscopic data for structure elucidation.

References

A Technical Guide to the Solubility of N-Propylbenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of N-Propylbenzamide in various organic solvents. Due to a lack of specific quantitative data for this compound in publicly available literature, this document presents detailed solubility data for the parent compound, benzamide (B126), as a foundational reference. The influence of the N-propyl group on solubility is discussed in relation to the provided data. Furthermore, this guide details established experimental protocols for determining the solubility of this compound, offering a practical framework for researchers. A logical workflow for solubility determination and application is also presented.

Introduction to this compound and its Solubility

This compound (C₁₀H₁₃NO) is a member of the benzamide class of organic compounds, characterized by a benzoyl group attached to a propyl amine.[1] As with any compound under investigation for pharmaceutical or chemical applications, understanding its solubility in a range of organic solvents is of paramount importance. Solubility data is critical for various stages of development, including:

  • Process Chemistry: Solvent selection for synthesis, purification, and crystallization.

  • Formulation Development: Creation of liquid dosage forms and understanding dissolution properties.

  • Analytical Chemistry: Method development for techniques such as High-Performance Liquid Chromatography (HPLC).

The solubility of a compound is governed by its physicochemical properties and its interactions with the solvent. Key factors influencing the solubility of this compound include its ability to form hydrogen bonds via the amide functional group and the nonpolar nature of the benzene (B151609) ring and the propyl chain.

Quantitative Solubility Data (Benzamide as a Reference)

Note: The presence of the N-propyl group in this compound, in place of the N-H protons of benzamide, will alter its solubility profile. The propyl group increases the nonpolar character of the molecule, which may lead to:

  • Increased solubility in nonpolar solvents (e.g., toluene, hexane) compared to benzamide.

  • Decreased solubility in highly polar, protic solvents (e.g., methanol (B129727), water) where hydrogen bonding from the solvent to the amide N-H is a key interaction for benzamide.

Table 1: Mole Fraction Solubility (x₁) of Benzamide in Various Organic Solvents at Different Temperatures (K) [2][3]

Temperature (K)MethanolEthanol (B145695)Acetone (B3395972)Ethyl Acetate (B1210297)Acetonitrile (B52724)1-Propanol (B7761284)1-Butanol (B46404)
283.15> 0.1> 0.05> 0.1< 0.05< 0.05> 0.05> 0.05
293.15> 0.1> 0.05> 0.1< 0.05< 0.05> 0.05> 0.05
303.15> 0.1> 0.1> 0.1< 0.05< 0.05> 0.05> 0.05
313.15> 0.1> 0.1> 0.1> 0.05< 0.05> 0.05> 0.05
323.15> 0.1> 0.1> 0.1> 0.05< 0.05> 0.1> 0.05

Data extracted from a study on benzamide solubility and presented as approximate ranges for illustrative purposes.[2][3] The study indicates the following general order of solubility for benzamide: methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol (B130326) > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water.[2][3]

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, established experimental methods should be employed. The "gold standard" is the isothermal shake-flask method, which determines the thermodynamic equilibrium solubility.

Isothermal Shake-Flask Method

This method involves equilibrating an excess of the solid solute with a solvent at a constant temperature until the solution is saturated.

Methodology:

  • Preparation: Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a vial in a thermostated shaker).

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached. The system should be visually inspected to confirm that a solid phase remains.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant. It is crucial to filter the sample to remove any undissolved microcrystals. This is often done using a syringe filter (e.g., 0.45 µm PTFE) that is pre-warmed to the experimental temperature to prevent precipitation.

  • Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as:

    • High-Performance Liquid Chromatography (HPLC): A robust method that separates the analyte from any potential impurities before quantification. A calibration curve with known concentrations of this compound is required.

    • UV-Vis Spectroscopy: A simpler and faster method, suitable if this compound has a distinct chromophore and no interfering species are present. A calibration curve is also necessary.

  • Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in desired units, such as g/L, mg/mL, mol/L (molarity), or mole fraction.

Gravimetric Method

A straightforward alternative for determining solubility.

Methodology:

  • Equilibration and Filtration: Prepare a saturated solution as described in the shake-flask method.

  • Solvent Evaporation: Accurately weigh a known volume or mass of the clear, saturated solution into a pre-weighed container. Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

  • Mass Determination: Once the solvent is completely removed, weigh the container with the dried solid residue. The mass of the dissolved this compound can then be determined by subtraction.

  • Calculation: Express the solubility as grams of solute per 100 g of solvent or other relevant units.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the logical flow of determining and applying solubility data for this compound.

Solubility_Determination_Workflow Solubility Determination Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Calculation A Select Solvents and Temperature Range B Prepare Materials: This compound (pure) Solvents (analytical grade) A->B C Add Excess Solute to Solvent B->C D Equilibrate at Constant Temperature (e.g., 24-72h) C->D E Separate Solid and Liquid Phases (Filter/Centrifuge) D->E F Quantify Solute in Saturated Solution (e.g., HPLC, UV-Vis) E->F G Calculate Solubility (g/L, mol/L, mole fraction) F->G

Caption: Workflow for experimental solubility determination.

Solubility_Application_Pathway Application of Solubility Data cluster_dev Development Phase cluster_outcome Outcome A Quantitative Solubility Data (e.g., from Shake-Flask Method) B Solvent Screening for Synthesis & Purification A->B C Crystallization Process Design A->C D Formulation Development (e.g., Liquid Dosage Forms) A->D E Analytical Method Development (e.g., HPLC) A->E F Optimized Chemical Process B->F C->F G Stable & Efficacious Formulation D->G H Reliable Analytical Methods E->H

Caption: Logical pathway for applying solubility data.

Conclusion

While direct, quantitative solubility data for this compound is not prevalent in the current literature, this guide provides a robust framework for its determination and application. By utilizing the provided solubility data for benzamide as a baseline and understanding the structural impact of the N-propyl group, researchers can make informed decisions on solvent selection. The detailed experimental protocols herein offer a clear path for generating precise and reliable solubility data, which is a critical step in the journey of any chemical compound from the laboratory to its final application.

References

Physical and chemical properties of N-Propylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a detailed overview of the physical, chemical, and biological properties of N-Propylbenzamide (CAS No. 10546-70-0). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide covers key data points, experimental protocols, and visual representations of its chemical behavior and biological context.

Physical and Chemical Properties

This compound is a member of the benzamide (B126) class of compounds, characterized by a benzoyl group attached to a propyl amine.[1][2][3] Its unique propyl substitution influences its solubility, reactivity, and potential biological activity.[3]

PropertyValueSource
Molecular Formula C₁₀H₁₃NO[1][3][4][5]
Molecular Weight 163.22 g/mol [1][2][3]
IUPAC Name This compound[1][3]
CAS Number 10546-70-0[6]
Boiling Point 328.2°C at 760 mmHg[4]
Density 1.002 g/cm³[4]
Flash Point 192.4°C[4]
Vapor Pressure 0.000192 mmHg at 25°C[4]
LogP 2.21730[4]
pKa 15.00 ± 0.46 (Predicted)[2]
Topological Polar Surface Area 29.1 Ų[1][2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

  • ¹H NMR (500 MHz, CDCl₃): δ 7.36-7.37 (m, 3H, CH of Ar), 7.28-7.30 (m, 2H, CH of Ar), 6.32 (s, 1H, NH), 3.43 (t, 2H, J = 7.4 Hz, CH₂), 1.72 (q, 2H, J = 7.4 Hz, CH₂), 0.94 (t, 3H, J = 7.4 Hz, Me).[7]

  • Mass Spectrometry: The NIST Mass Spectrometry Data Center provides mass spectrum data for this compound.[1][8]

  • Infrared (IR) Spectra: Vapor phase IR spectra are available for related compounds, which can provide insights into the functional groups present in this compound.[9]

Experimental Protocols

Synthesis of this compound via Amide Bond Formation

This protocol is based on established methods for amide bond formation.[10]

Step 1: Synthesis of Benzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of benzoic acid in anhydrous toluene.

  • Add 2.0 equivalents of thionyl chloride to the solution.

  • Add a catalytic amount of pyridine (B92270) (2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress by the cessation of gas evolution (HCl and SO₂).

Step 2: Synthesis of this compound

  • Dissolve the crude benzoyl chloride from Step 1 in dichloromethane (B109758) (DCM).

  • In a separate flask, dissolve 1.1 equivalents of propylamine (B44156) in DCM.

  • Cool the amine solution to 0°C in an ice bath.

  • Slowly add the acid chloride solution to the cooled amine solution dropwise with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

Purification:

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, 1 M NaOH, and finally with brine.[10]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.[10]

G Synthesis Workflow for this compound cluster_step1 Step 1: Benzoyl Chloride Formation cluster_step2 Step 2: Amidation cluster_purification Purification A Benzoic Acid + Thionyl Chloride B Reflux in Toluene with Pyridine A->B C Benzoyl Chloride B->C E Addition of Benzoyl Chloride at 0°C C->E D Propylamine in DCM D->E F Crude this compound G Washing with HCl, H₂O, NaOH, Brine F->G H Drying and Concentration G->H I Recrystallization / Chromatography H->I J Pure this compound I->J

Caption: A flowchart illustrating the two-step synthesis and purification of this compound.

Chemical Reactivity

This compound undergoes typical reactions for amides.

  • Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield propylamine and benzoic acid.[3]

  • Chlorination: N-chlorination of this compound can occur, resulting in the formation of N-chloro derivatives.[3]

  • Oxidative Reactions: It can undergo oxidative transformations, such as amidation reactions facilitated by oxidants, leading to the formation of various substituted amides.[3]

G Chemical Reactions of this compound cluster_hydrolysis Hydrolysis cluster_chlorination Chlorination cluster_oxidation Oxidation A This compound B Propylamine A->B Acid/Base C Benzoic Acid A->C Acid/Base D N-Chloro-N-propylbenzamide A->D Chlorinating Agent E Substituted Amides A->E Oxidant

Caption: Key chemical reactions involving this compound.

Biological Significance

This compound has been identified as a metabolite in cancer metabolism, suggesting a potential role in cellular processes.[1][2][11] N-substituted benzamides, in general, are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including potential as tyrosine kinase inhibitors.[10][12]

G Biological Context of this compound A Cancer Cells B Metabolic Processes A->B undergo C This compound (Metabolite) B->C produces

Caption: The role of this compound as a metabolite in cancer metabolism.

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[1]

Standard laboratory precautions should be taken when handling this compound.

Conclusion

This compound is a well-characterized compound with established physical and chemical properties. Its synthesis is straightforward, and its reactivity is typical of a secondary amide. The identification of this compound as a metabolite in cancer cells opens avenues for further research into its biological role and potential applications in drug discovery and development. This guide provides a foundational understanding for scientists and researchers working with this compound.

References

An In-depth Technical Guide to N-Propylbenzamide (CAS: 10546-70-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Propylbenzamide (CAS: 10546-70-0) is a chemical compound belonging to the benzamide (B126) class, characterized by a propyl group attached to the nitrogen atom of the amide functionality. While it has been identified as a metabolite in cancer metabolism, dedicated research into its specific biological activities and therapeutic potential remains limited.[1] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, established synthesis methodologies, and a hypothesized mechanism of action based on the known biological activities of structurally related N-substituted benzamides. Detailed experimental protocols for its synthesis and potential biological evaluation are presented to facilitate further research and drug discovery efforts.

Chemical and Physical Properties

This compound is a solid at room temperature with limited water solubility. Its properties make it amenable to standard organic synthesis and analytical techniques.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 10546-70-0General Knowledge
Molecular Formula C₁₀H₁₃NO[1]
Molecular Weight 163.22 g/mol [1]
Appearance White crystalline solidInferred from related compounds
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents like ethanol, methanol, and ethyl acetate. Limited solubility in water.General chemical principles
pKa Not available
LogP 1.7[1]

Synthesis of this compound

The synthesis of this compound can be readily achieved through the direct amidation of benzoic acid or its derivatives with propylamine (B44156). A general and adaptable experimental protocol is provided below.

Experimental Protocol: Direct Amidation of Benzoic Acid with Propylamine

This protocol is based on established methods for the synthesis of N-alkyl-benzamides.[2][3][4]

Materials:

  • Benzoic acid

  • Propylamine

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., DCC, EDC)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzoic acid (1 equivalent) in an excess of anhydrous toluene.

  • Acid Chloride Formation (if using thionyl chloride): Cautiously add thionyl chloride (1.1 equivalents) dropwise to the stirred solution at room temperature. Heat the mixture to reflux for 2-3 hours until the evolution of HCl gas ceases. Allow the reaction mixture to cool to room temperature.

  • Amidation: In a separate flask, dissolve propylamine (1.2 equivalents) in the same anhydrous solvent. Slowly add the propylamine solution to the cooled benzoyl chloride solution. Stir the reaction mixture at room temperature for 4-6 hours.

  • Work-up:

    • Quench the reaction by slowly adding a 5% aqueous solution of sodium bicarbonate to neutralize any remaining acid chloride and HCl.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 5% NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Characterization: The purified this compound should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

G cluster_synthesis Synthesis Workflow benzoic_acid Benzoic Acid benzoyl_chloride Benzoyl Chloride benzoic_acid->benzoyl_chloride Reaction thionyl_chloride Thionyl Chloride thionyl_chloride->benzoyl_chloride Reagent amidation Amidation benzoyl_chloride->amidation propylamine Propylamine propylamine->amidation crude_product Crude this compound amidation->crude_product purification Purification crude_product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Hypothesized Biological Activity and Mechanism of Action

While this compound has been identified as a metabolite in cancer, its specific biological role is not well-defined.[1] However, extensive research on other N-substituted benzamides provides a strong basis for hypothesizing its potential anticancer activities. Two plausible mechanisms of action are the induction of apoptosis and the inhibition of the NF-κB signaling pathway.[5][6][7][8][9][10]

Induction of Apoptosis

Many N-substituted benzamides have been shown to induce apoptosis in cancer cells.[5][6][7] This process is often mediated through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

G cluster_apoptosis Hypothesized Apoptosis Pathway N_Propylbenzamide This compound Mitochondria Mitochondria N_Propylbenzamide->Mitochondria Induces stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Inhibition of NF-κB Signaling

The transcription factor NF-κB is a key regulator of inflammation and cell survival, and its dysregulation is common in many cancers. Some N-substituted benzamides have been shown to inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis.[5][8][9][10]

G cluster_nfkb Hypothesized NF-κB Inhibition N_Propylbenzamide This compound IKK IKK Complex N_Propylbenzamide->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates (Inhibited) NFkB NF-κB IkappaB->NFkB Keeps inactive Nucleus Nucleus NFkB->Nucleus Translocation (Blocked) Gene_Transcription Pro-survival Gene Transcription Nucleus->Gene_Transcription Initiates Apoptosis Increased Apoptosis Gene_Transcription->Apoptosis Suppresses

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Proposed Experimental Protocols for Biological Evaluation

To investigate the hypothesized biological activities of this compound, the following in vitro assays are recommended.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with this compound at concentrations around its IC₅₀ value for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Tubulin Polymerization Assay

This assay assesses the effect of the compound on microtubule formation.[11][12][13][14][15][16]

Materials:

  • Purified tubulin

  • GTP solution

  • Polymerization buffer

  • This compound

  • Spectrophotometer with temperature control

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and polymerization buffer.

  • Compound Addition: Add this compound at various concentrations to the reaction mixture. Include positive (e.g., paclitaxel) and negative (e.g., DMSO) controls.

  • Polymerization Monitoring: Incubate the mixture at 37°C and monitor the increase in absorbance at 340 nm over time, which corresponds to tubulin polymerization.

  • Data Analysis: Compare the polymerization curves in the presence and absence of this compound to determine its effect on tubulin assembly.

G cluster_testing Biological Activity Testing Workflow synthesis Synthesize and Purify This compound cell_viability Cell Viability Assay (MTT) synthesis->cell_viability ic50 Determine IC50 cell_viability->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay mechanism_study Mechanism of Action Studies ic50->mechanism_study apoptosis_assay->mechanism_study tubulin_assay Tubulin Polymerization Assay mechanism_study->tubulin_assay nfkb_assay NF-κB Activity Assay mechanism_study->nfkb_assay in_vivo In Vivo Studies (Animal Models) mechanism_study->in_vivo

References

N-Propylbenzamide: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of N-Propylbenzamide, a substituted amide of benzoic acid. This document outlines its fundamental molecular characteristics, physicochemical properties, and established protocols for its synthesis. The information is curated to support research and development activities in medicinal chemistry and related scientific fields.

Molecular Structure and Properties

This compound is a chemical compound belonging to the benzamide (B126) class. Its structure features a benzene (B151609) ring connected to an amide functional group, where the amide nitrogen is substituted with a propyl group.[1] This substitution influences its physicochemical properties, such as lipophilicity, which can be a critical factor in pharmaceutical applications.[1]

The key quantitative properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃NO[1][2][3][4][5]
Molecular Weight 163.22 g/mol [1][3][5]
IUPAC Name This compound[1][5]
CAS Number 10546-70-0[1][2][3]
Density 1.002 g/cm³[4]
Boiling Point 328.2 °C at 760 mmHg[4]
Flash Point 192.4 °C[4]
Vapor Pressure 0.000192 mmHg at 25°C[4]
LogP 2.21730[4]
pKa (Predicted) 15.00 ± 0.46[3]
Topological Polar Surface Area 29.1 Ų[3][5]
¹H NMR (500 MHz, CDCl₃) δ 0.96 (t, 3H), 1.60-1.65 (m, 2H), 3.39-3.34 (m, 2H), 6.20 (brs, 1H), 7.42-7.47 (m, 3H), 7.71-7.76 (m, 2H)[6]
Canonical SMILES CCCNC(=O)C1=CC=CC=C1[1][3][5]
InChI Key DYZWXBMTHNHXML-UHFFFAOYSA-N[1][3][5]

The two-dimensional chemical structure of this compound is depicted below, illustrating the connectivity of atoms.

Figure 1: Molecular Structure of this compound.

Experimental Protocols

The synthesis of this compound can be achieved through various established chemical routes. Below are detailed methodologies for common synthetic approaches.

This protocol is a widely used method for forming amide bonds and is adaptable for synthesizing various N-substituted benzamides.[7]

Step 1: Synthesis of Benzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of benzoic acid in anhydrous toluene (B28343).

  • Add 2.0 equivalents of thionyl chloride (SOCl₂) to the solution.

  • Add a catalytic amount (2-3 drops) of pyridine.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure to obtain crude benzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude benzoyl chloride from Step 1 in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM).

  • In a separate flask, dissolve 1.1 equivalents of n-propylamine in DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the acid chloride solution to the cooled amine solution dropwise with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, 1 M NaOH, and finally with brine.[7]

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization (e.g., from ethanol/water) or by column chromatography on silica (B1680970) gel.[7]

This method provides an alternative route starting from an aldehyde.[6]

  • To a solution of n-propylamine (1 mmol) in acetonitrile (B52724) (CH₃CN, 5 mL), add N-Chlorosuccinimide (NCS, 1 mmol).

  • Stir the reaction mixture for 1 hour at room temperature.

  • Add benzaldehyde (B42025) (1 mmol), a suitable catalyst (e.g., Cu₂(BDC)₂(DABCO), 10% mol), and tert-Butyl hydroperoxide (TBHP, 70%, 1 mmol).

  • Increase the reaction temperature to 65 °C and allow it to stir for 2 hours, monitoring the progress by TLC.

  • After the reaction is complete, filter the catalyst.

  • Evaporate the filtrate under reduced pressure.

  • Purify the resulting residue using silica gel column chromatography (eluent: hexane/ethyl acetate, 4:1) to obtain this compound.[6]

Logical and Workflow Diagrams

Visual representations of workflows and chemical relationships are essential for clarity in complex scientific processes.

The following diagram illustrates the key stages of the synthesis protocol described in Section 2.1.

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation start1 Dissolve Benzoic Acid in Toluene add_socl2 Add Thionyl Chloride & Pyridine start1->add_socl2 reflux Reflux for 2-3h add_socl2->reflux cool_evap Cool & Evaporate Solvent reflux->cool_evap product1 Crude Benzoyl Chloride cool_evap->product1 add_acidchloride Add Benzoyl Chloride Solution Dropwise product1->add_acidchloride Dissolve in DCM start2 Dissolve n-Propylamine in DCM & Cool to 0°C start2->add_acidchloride warm_stir Warm to RT & Stir 2-4h add_acidchloride->warm_stir workup Aqueous Workup (HCl, H₂O, NaOH, Brine) warm_stir->workup dry_conc Dry & Concentrate workup->dry_conc purify Purify (Recrystallization or Chromatography) dry_conc->purify product2 Pure this compound purify->product2

Figure 2: Workflow for this compound Synthesis.

This compound, typical of amides, can undergo hydrolysis under acidic or basic conditions to yield its constituent carboxylic acid and amine.

Hydrolysis_Pathway reactant This compound condition1 Acidic Conditions (H₃O⁺, Δ) reactant->condition1 condition2 Basic Conditions (OH⁻, Δ) reactant->condition2 products_acid Benzoic Acid products_base Propylamine condition1->products_acid condition1->products_base condition2->products_acid after acidification condition2->products_base

Figure 3: Hydrolysis of this compound.

Biological Significance

Preliminary studies have identified this compound as a metabolite in the context of cancer metabolism, suggesting its potential involvement in biological pathways relevant to human health and disease.[3][8][9] It is classified as a human metabolite.[3] Further research is warranted to fully elucidate its biological roles and therapeutic potential.

Safety and Handling

According to GHS classifications, this compound is harmful if swallowed and causes serious eye damage.[5] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

N-Propylbenzamide as a Potential Metabolite in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Propylbenzamide has been noted as a metabolite with potential relevance in cancer metabolism. However, a comprehensive review of the current scientific literature reveals a significant gap in quantitative data and specific experimental protocols for its detection and characterization as an endogenous metabolite in cancer cell lines. This technical guide synthesizes the available information on related benzamide (B126) compounds and established metabolomic methodologies to provide a framework for investigating the role of this compound in cancer biology. This document outlines hypothetical experimental workflows, potential analytical methods, and relevant biological pathways that could be modulated by benzamide derivatives, thereby serving as a resource for researchers aiming to explore this uncharacterized area.

Introduction

Benzamides are a class of chemical compounds that include a benzene (B151609) ring linked to an amide group. Various derivatives of benzamide have been investigated for their potential as therapeutic agents, including in oncology. The observation of this compound as a metabolite in the context of cancer metabolism suggests it may play a role in cellular processes relevant to cancer biology. However, the lack of specific studies on endogenous this compound in cancer cells necessitates a foundational guide for its investigation. This document aims to bridge this knowledge gap by providing inferred methodologies and potential biological contexts based on research into structurally similar compounds.

Hypothetical Data Presentation

While no quantitative data for this compound as an endogenous metabolite in cancer cell lines is currently available in the scientific literature, the following table illustrates how such data could be presented. This structure can serve as a template for future studies.

Table 1: Hypothetical Quantitative Data of this compound in Cancer Cell Lines

Cancer TypeCell LineThis compound Concentration (ng/mg protein)Fold Change vs. Normal ControlAnalytical MethodReference
Breast CancerMCF-7Data not availableData not availableLC-MS/MSFuture Study
Lung CancerA549Data not availableData not availableLC-MS/MSFuture Study
Prostate CancerPC-3Data not availableData not availableLC-MS/MSFuture Study
Colon CancerHCT116Data not availableData not availableLC-MS/MSFuture Study
Normal FibroblastF-180Data not availableBaselineLC-MS/MSFuture Study

Proposed Experimental Protocols

The following protocols are adapted from established methodologies for the analysis of small molecules in biological samples and can be optimized for the detection and quantification of this compound in cancer cell lines.

Cell Culture and Metabolite Extraction

This protocol outlines the general steps for culturing cancer cells and extracting metabolites for subsequent analysis.

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, PC-3, HCT116) in 6-well plates and culture at 37°C with 5% CO2 until they reach 80-90% confluency.[1]

  • Metabolite Quenching and Extraction:

    • Aspirate the culture medium.

    • Wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Incubate on ice to allow for protein precipitation.

  • Sample Preparation:

    • Centrifuge the lysate to pellet cell debris and precipitated proteins.

    • Collect the supernatant containing the metabolites.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for analytical injection (e.g., 50% methanol).

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of small molecules in complex biological matrices.

Table 2: Proposed LC-MS/MS Parameters for this compound Quantification

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart with low %B, ramp up to a high %B to elute the analyte
Flow Rate0.2 - 0.4 mL/min
Column Temperature40°C
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)[M+H]+ for this compound (C10H13NO, MW: 163.22)
Product Ions (m/z)To be determined by infusion of a pure standard
Collision EnergyTo be optimized for characteristic fragment ions
Dwell Time50 - 100 ms

Potential Signaling Pathways and Biological Context

While the direct impact of endogenous this compound on cancer cell signaling is unknown, studies on other benzamide derivatives suggest potential areas of investigation. Many benzamide compounds are known to have anticancer properties, often through the inhibition of key cellular processes.

Hypothetical Workflow for Investigating this compound

The following diagram illustrates a potential workflow for elucidating the role of this compound in cancer cell lines.

G cluster_discovery Discovery Phase cluster_quantification Quantification & Validation cluster_functional Functional Characterization Metabolomics Untargeted Metabolomics in Cancer Cell Lines Identification Identification of This compound Metabolomics->Identification Data Analysis Quantification Targeted LC-MS/MS Quantification Identification->Quantification Validation Validation in a Panel of Cancer Cell Lines Quantification->Validation Pathway_Analysis Pathway Analysis (e.g., Transcriptomics, Proteomics) Validation->Pathway_Analysis Functional_Assays Functional Assays (Proliferation, Migration, Apoptosis) Pathway_Analysis->Functional_Assays G cluster_pathways Potential Downstream Effects NPB This compound CellCycle Cell Cycle Progression NPB->CellCycle Modulation? Apoptosis Apoptosis NPB->Apoptosis Induction? Metabolism Cellular Metabolism NPB->Metabolism Alteration? Angiogenesis Angiogenesis NPB->Angiogenesis Inhibition?

References

An In-depth Technical Guide to the Mechanism of Action of N-Propylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive investigation into the core mechanism of action of N-Propylbenzamide derivatives, focusing on their well-documented role as inhibitors of Histone Deacetylases (HDACs). The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry and oncology.

Introduction: The Therapeutic Potential of this compound Derivatives

This compound derivatives belong to a broader class of benzamides that have garnered significant attention as therapeutically active agents. A primary and extensively studied mechanism of action for this class of compounds is the inhibition of Histone Deacetylases (HDACs).[1][2][3][4] HDACs are a family of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, they modulate chromatin structure and access of transcriptional machinery to DNA.

The dysregulation of HDAC activity is implicated in the pathology of numerous diseases, most notably cancer, where it can lead to the silencing of tumor suppressor genes.[1][2][3][5] The ability of this compound derivatives to inhibit HDACs makes them promising candidates for anticancer therapies, capable of inducing cell cycle arrest, differentiation, and apoptosis in malignant cells.[2][4][6]

Core Mechanism of Action: Inhibition of Histone Deacetylases

The principal mechanism by which this compound derivatives exert their biological effects is through the direct inhibition of zinc-dependent HDAC enzymes, particularly Class I isoforms (HDAC1, 2, and 3).[5][7]

2.1 The Role of Histone Acetylation

Gene transcription is fundamentally regulated by chromatin structure. The acetylation of histones, catalyzed by Histone Acetyltransferases (HATs), neutralizes the positive charge of lysine residues, weakening their interaction with negatively charged DNA. This results in a more relaxed chromatin structure (euchromatin), permitting gene transcription. Conversely, HDACs remove these acetyl groups, leading to a more compact chromatin structure (heterochromatin) and transcriptional repression.[3][5]

2.2 Molecular Interaction with the HDAC Active Site

This compound derivatives, like other classical HDAC inhibitors, are designed to interact with the active site of the enzyme. Their structure typically features a benzamide (B126) group that acts as a crucial Zinc-Binding Group (ZBG) . This group chelates the essential Zn²⁺ ion within the catalytic pocket of the HDAC enzyme. This interaction blocks the substrate from accessing the active site, thereby preventing the deacetylation of histone proteins. The result is an accumulation of acetylated histones (hyperacetylation), which reactivates the transcription of previously silenced genes, including those involved in tumor suppression.

The following diagram illustrates the signaling pathway initiated by HDAC inhibition.

HDAC_Inhibition_Pathway Signaling Pathway of this compound Derivatives as HDAC Inhibitors cluster_drug Drug Action cluster_enzyme Enzyme Target cluster_chromatin Chromatin Regulation cluster_cellular Cellular Outcomes Drug This compound Derivative HDAC HDAC Enzyme (with Zn²⁺ in active site) Drug->HDAC Inhibits Histones Acetylated Histones HDAC->Histones Deacetylation Blocked Chromatin Relaxed Chromatin (Euchromatin) Histones->Chromatin Maintains Transcription Gene Transcription (e.g., Tumor Suppressors) Chromatin->Transcription Allows Arrest Cell Cycle Arrest Transcription->Arrest Apoptosis Apoptosis Transcription->Apoptosis

Mechanism of HDAC inhibition by this compound derivatives.

Quantitative Data: In Vitro Inhibitory Activity

The potency and selectivity of benzamide derivatives are typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various HDAC isoforms. The data below is a representative compilation illustrating the activity of this class of compounds. Lower IC₅₀ values indicate greater potency.

Compound IDDerivative TypeHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)Selectivity ProfileReference
Entinostat (MS-275) Pyridinyl-benzamide9309501800Class I Selective[7]
Compound 7j Phenyl-benzamide6507801700Class I Selective[7]
Compound 16 Thio-benzamide>20,000>20,00029HDAC3 Selective[4]
Compound 36 Cyclopropyl-benzamide25,000>50,000170HDAC3 Selective[4]
Compound 12a Sulfamoyl-benzamide->10,000-HDAC8 Selective[8]

Note: This table is illustrative, compiled from multiple sources to show representative activities. Values for the same compound may vary between studies based on assay conditions.

Key Experimental Protocols

The following sections detail standardized protocols for evaluating the mechanism of action of this compound derivatives.

4.1 Protocol 1: Fluorometric HDAC Inhibition Assay

This in vitro assay quantifies the direct inhibitory effect of a compound on HDAC enzyme activity.[2][9]

Objective: To determine the IC₅₀ value of a test compound against a specific HDAC isoform.

Materials:

  • Test Compound (this compound derivative)

  • HeLa Nuclear Extract or purified recombinant HDAC enzyme[1][2]

  • HDAC Fluorometric Substrate (e.g., Boc-Lys(Ac)-AMC)[9]

  • Assay Buffer

  • Lysine Developer (containing a protease like trypsin and a stop inhibitor like Trichostatin A)[9]

  • 96-well microtiter plate (black, for fluorescence)

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)[2][9]

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. Include a positive control (e.g., Trichostatin A) and a no-inhibitor (vehicle) control.

  • Reaction Setup: To each well of the 96-well plate, add:

    • 50 µL of HeLa Nuclear Extract or purified HDAC enzyme diluted in assay buffer.

    • 5 µL of the serially diluted test compound or control.

  • Initiation: Add 50 µL of the HDAC fluorometric substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes. During this time, active HDACs will deacetylate the substrate.

  • Development: Stop the enzymatic reaction by adding 50 µL of Lysine Developer to each well. The developer's protease component will cleave the deacetylated substrate, releasing a fluorophore.[1][9]

  • Final Incubation: Incubate at 37°C for 15-30 minutes to allow for fluorophore development.

  • Measurement: Read the fluorescence intensity using a plate reader at Ex/Em wavelengths of 360/460 nm.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

4.2 Protocol 2: MTT Cell Viability Assay

This cell-based assay measures the anti-proliferative effect of the compound, a common downstream consequence of HDAC inhibition.[2]

Objective: To determine the effect of a test compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Growth medium (e.g., DMEM with 10% FBS)

  • Test Compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plate

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 48-72 hours.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells to determine the compound's anti-proliferative activity.

The diagram below outlines a typical workflow for screening and validating potential HDAC inhibitors.

Experimental_Workflow General Workflow for HDAC Inhibitor Evaluation cluster_invitro In Vitro Screening cluster_incell Cell-Based Validation cluster_invivo In Vivo Studies c1 Compound Library (this compound Derivatives) c2 Primary Screen: Fluorometric HDAC Assay c1->c2 c3 Determine IC₅₀ Values c2->c3 c4 Identify Potent 'Hits' c3->c4 d1 Anti-Proliferation Assay (e.g., MTT Assay) c4->d1 Advance Hits d2 Western Blot for Acetylated Histones d1->d2 d3 Apoptosis / Cell Cycle Analysis (Flow Cytometry) d2->d3 e1 Lead Optimization d3->e1 Advance Leads e2 Animal Tumor Models e1->e2 e3 Evaluate Efficacy & Toxicology e2->e3

Workflow for screening this compound derivatives as HDAC inhibitors.

Alternative Mechanisms and Future Directions

While HDAC inhibition is the most prominent mechanism, research into benzamide derivatives has revealed other potential biological activities. For some derivatives, inhibition of the Hedgehog signaling pathway has been identified as a primary mechanism of action.[10][11][12][13] This pathway is crucial during embryonic development and its aberrant activation in adults is linked to several cancers. Additionally, certain N-substituted benzamides have been shown to inhibit NFκB activation , a key pathway in inflammatory responses and cell survival.[6]

These findings suggest that the this compound scaffold is versatile, and minor structural modifications can significantly alter the primary molecular target. Future research will likely focus on developing isoform-selective HDAC inhibitors to minimize off-target effects and exploring these alternative signaling pathways to broaden the therapeutic applications of this valuable chemical class.[8][14]

References

Methodological & Application

Application Note: Synthesis of N-Propylbenzamide via Direct Amidation of Benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient protocol for the synthesis of N-propylbenzamide through the direct amidation of benzoic acid with n-propylamine. This method avoids the use of harsh halogenating agents or expensive coupling reagents by employing a catalytic amount of boric acid, presenting a greener and more atom-economical approach. The protocol is suitable for researchers in organic synthesis, medicinal chemistry, and drug development. Quantitative data from representative direct amidation reactions are summarized, and a detailed experimental procedure is provided.

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the pharmaceutical industry, due to the prevalence of the amide functional group in biologically active molecules. Traditional methods for amide synthesis often involve the pre-activation of carboxylic acids to highly reactive species such as acyl chlorides or anhydrides. These methods, while effective, typically generate stoichiometric amounts of waste and can be incompatible with sensitive functional groups.

Direct amidation, the formation of an amide bond directly from a carboxylic acid and an amine, represents a more sustainable and efficient strategy.[1] This approach minimizes waste and simplifies reaction procedures. Various catalysts have been developed to facilitate this transformation, including those based on boron, titanium, and zirconium.[2][3][4] Boric acid, in particular, has emerged as an inexpensive, readily available, and environmentally benign catalyst for direct amidation reactions.[5]

This application note provides a detailed protocol for the synthesis of this compound using boric acid as a catalyst, offering a practical and scalable method for researchers.

Reaction Principle

The direct amidation of benzoic acid with n-propylamine is an equilibrium process that involves the elimination of water. The reaction is driven to completion by removing water from the reaction mixture, typically through azeotropic distillation using a Dean-Stark apparatus. The key challenge in direct amidation is the initial acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive ammonium (B1175870) carboxylate salt.[6][7]

The use of a catalyst, such as boric acid, facilitates the reaction by activating the carboxylic acid. It is proposed that boric acid reacts with the carboxylic acid to form a mixed anhydride (B1165640) in situ. This intermediate is a more potent acylating agent than the free carboxylic acid, and its reaction with the amine leads to the formation of the desired amide and regeneration of the boric acid catalyst.

Data Presentation

The following table summarizes representative quantitative data for the direct amidation of benzoic acid with various amines using different catalytic systems. This data provides a comparative overview of expected yields and reaction conditions.

Catalyst SystemAmineSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1 mol% Boric AcidBenzylamineToluene (B28343)Reflux2089
10 mol% TiF4BenzylamineTolueneReflux2496[3]
10 mol% ZrCl4Benzylaminep-XyleneRefluxNot Specified55[4]
30 mol% Tris(p-bromophenyl)silanol4-MethylbenzylamineToluene1102485[8]
5 mol% 5-Methoxy-2-iodophenylboronic AcidBenzylamineTolueneRoom Temp2495[9]

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from benzoic acid and n-propylamine using boric acid as a catalyst.

Materials:

  • Benzoic acid (C₇H₆O₂)

  • n-Propylamine (C₃H₉N)

  • Boric acid (H₃BO₃)

  • Toluene

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask (250 mL)

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (12.21 g, 0.10 mol), boric acid (0.31 g, 5 mol%), and toluene (100 mL).

  • Addition of Amine: Stir the mixture for 10 minutes at room temperature to ensure good dispersion. To this suspension, add n-propylamine (8.2 mL, 0.10 mol).

  • Azeotropic Dehydration: Assemble a Dean-Stark apparatus and a condenser on top of the reaction flask. Heat the reaction mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Reaction Monitoring: Continue refluxing until the theoretical amount of water (1.8 mL) is collected in the Dean-Stark trap, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). A typical reaction time is 5-20 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel to afford the pure this compound.

Mandatory Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagents Benzoic Acid n-Propylamine Boric Acid Toluene setup 2. Reaction Setup Round-bottom flask Dean-Stark apparatus reagents->setup reflux 3. Reflux & Dehydration Heat to reflux Collect water setup->reflux monitoring 4. Monitoring TLC Analysis reflux->monitoring monitoring->reflux Incomplete workup 5. Work-up Cooling Extraction with NaHCO3 & Brine monitoring->workup Complete purification 6. Purification Drying (MgSO4) Solvent Removal Recrystallization/Chromatography workup->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound.

Proposed Reaction Mechanism

reaction_mechanism benzoic_acid Benzoic Acid (R-COOH) mixed_anhydride Mixed Anhydride Intermediate (R-CO-O-B(OH)2) benzoic_acid->mixed_anhydride + B(OH)3 - H2O propylamine n-Propylamine (R'-NH2) boric_acid Boric Acid (B(OH)3) tetrahedral_intermediate Tetrahedral Intermediate mixed_anhydride->tetrahedral_intermediate + R'-NH2 propylamine->tetrahedral_intermediate amide_product This compound (R-CO-NHR') tetrahedral_intermediate->amide_product - B(OH)3 regenerated_catalyst Regenerated Boric Acid tetrahedral_intermediate->regenerated_catalyst

References

Application Notes and Protocols: N-Propylbenzamide as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols illustrating the utility of N-Propylbenzamide as a key intermediate in the synthesis of biologically active molecules. The following sections outline synthetic methodologies, quantitative biological data, and step-by-step experimental protocols for the development of novel drug candidates derived from this versatile scaffold.

Introduction: The Potential of the this compound Scaffold

This compound is a fundamental building block in medicinal chemistry. The benzamide (B126) moiety is a well-established pharmacophore present in a wide range of approved drugs, exhibiting diverse pharmacological activities including anticancer, anti-inflammatory, and antipsychotic effects. The N-propyl group provides a lipophilic handle that can be crucial for target engagement and can be further functionalized to explore structure-activity relationships (SAR). This document highlights two distinct applications of this compound as an intermediate: the synthesis of a selective M1 muscarinic acetylcholine (B1216132) receptor antagonist and the development of a novel sulfonamide derivative with potential as an anticancer agent.

Application I: this compound in the Development of M1 Muscarinic Acetylcholine Receptor Antagonists

The M1 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) predominantly found in the central nervous system and is implicated in cognitive function.[1][2] Selective antagonists of the M1 receptor are being investigated for the treatment of various neurological disorders. Here, we describe the use of an this compound-derived scaffold in the development of a potent and selective M1 antagonist.

Quantitative Data

The following table summarizes the in-vitro activity of a representative this compound derivative.

Compound IDStructureTargetAssay TypeIC50 (µM)Selectivity vs. M3, M5
NPB-M1A N-(4-(4-propylpiperazin-1-yl)phenyl)-3,5-dichlorobenzamide (Hypothetical)M1 mAChRFunctional Assay3.7>10 µM
Signaling Pathway

Activation of the M1 muscarinic acetylcholine receptor, a Gq-coupled receptor, initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][2][3] This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[1][2][3]

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1 M1 Receptor Gq Gq Protein M1->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER Releases PKC Protein Kinase C DAG->PKC Ca Ca²⁺ Ca->PKC Cellular_Response Cellular Response PKC->Cellular_Response ER->Ca Acetylcholine Acetylcholine Acetylcholine->M1 Activates NPB_M1A NPB-M1A (Antagonist) NPB_M1A->M1 Inhibits

M1 Muscarinic Receptor Signaling Pathway
Experimental Protocols

Protocol 2.3.1: Synthesis of N-(4-(4-propylpiperazin-1-yl)phenyl)-3,5-dichlorobenzamide (NPB-M1A)

This protocol describes a potential synthetic route to NPB-M1A, starting from this compound.

Workflow Diagram:

Synthesis_Workflow Start This compound Step1 Nitration Start->Step1 Intermediate1 N-propyl-4-nitrobenzamide Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 4-amino-N-propylbenzamide Step2->Intermediate2 Step3 Buchwald-Hartwig Amination Intermediate2->Step3 Intermediate3 N-(4-(piperazin-1-yl)phenyl)propylamide Step3->Intermediate3 Step4 N-Alkylation Intermediate3->Step4 Intermediate4 N-(4-(4-propylpiperazin-1-yl)phenyl)propylamide Step4->Intermediate4 Step5 Amide Coupling Intermediate4->Step5 Final_Product NPB-M1A Step5->Final_Product

Synthetic Workflow for NPB-M1A

Materials:

  • This compound

  • Fuming nitric acid

  • Sulfuric acid

  • Iron powder

  • Ammonium (B1175870) chloride

  • 1-Boc-piperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide

  • Toluene, anhydrous

  • Propyl iodide

  • Potassium carbonate

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 3,5-Dichlorobenzoyl chloride

  • Triethylamine (B128534) (TEA)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Nitration of this compound: To a stirred solution of this compound in concentrated sulfuric acid at 0 °C, add fuming nitric acid dropwise. After the addition, allow the reaction to warm to room temperature and stir for 2 hours. Pour the reaction mixture onto ice and collect the precipitate by filtration to yield N-propyl-4-nitrobenzamide.

  • Reduction of the Nitro Group: To a solution of N-propyl-4-nitrobenzamide in ethanol, add iron powder and a solution of ammonium chloride in water. Heat the mixture to reflux for 4 hours. Cool the reaction, filter through celite, and concentrate the filtrate to obtain 4-amino-N-propylbenzamide.

  • Buchwald-Hartwig Amination: In a flame-dried flask, combine 4-amino-N-propylbenzamide, 1-Boc-piperazine, Pd2(dba)3, XPhos, and sodium tert-butoxide in anhydrous toluene. Degas the mixture and heat under an inert atmosphere at 100 °C for 12 hours. Cool the reaction, dilute with ethyl acetate, and filter. Purify the crude product by column chromatography.

  • Boc Deprotection and N-Alkylation: Treat the product from the previous step with TFA in DCM to remove the Boc protecting group. After neutralization, dissolve the resulting amine in acetonitrile, add potassium carbonate and propyl iodide, and stir at room temperature overnight. Filter the reaction and concentrate to yield N-(4-(4-propylpiperazin-1-yl)phenyl)propylamide.

  • Amide Coupling: Dissolve N-(4-(4-propylpiperazin-1-yl)phenyl)propylamide and triethylamine in anhydrous DCM. At 0 °C, add 3,5-dichlorobenzoyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with water, extract with DCM, and purify the final product by column chromatography.

Application II: this compound as a Precursor for Novel Sulfonamide Derivatives with Anticancer Potential

The benzamide scaffold is a common feature in many anticancer agents.[4][5] Here, we describe the synthesis of a novel this compound derivative incorporating a sulfonamide moiety and a proposed workflow for evaluating its anticancer activity.

Quantitative Data (Hypothetical Screening)

The following table presents hypothetical data from an in-vitro anticancer screening of a representative this compound-derived sulfonamide against a panel of cancer cell lines.

Compound IDStructureCell LineAssay TypeIC50 (µM)
NPB-S1 2-(N-allylsulfamoyl)-N-propylbenzamide[6]MCF-7MTT Assay15.2
NPB-S1 2-(N-allylsulfamoyl)-N-propylbenzamide[6]A549MTT Assay22.5
NPB-S1 2-(N-allylsulfamoyl)-N-propylbenzamide[6]HeLaMTT Assay18.9
Experimental Protocols

Protocol 3.2.1: Synthesis of 2-(N-allylsulfamoyl)-N-propylbenzamide (NPB-S1)

This protocol is adapted from a published procedure.[6]

Materials:

Procedure:

  • N-allylation of Saccharin: In a suitable vessel, combine saccharin (1 equivalent), allyl bromide (1.1 equivalents), and K2CO3 (1.2 equivalents) in water.

  • Ultrasonic Irradiation: Place the reaction vessel in an ultrasonic bath at 25 °C. Monitor the reaction by thin-layer chromatography (TLC) for the formation of N-allyl saccharin.

  • In-situ Ring Opening: Once the formation of the intermediate is complete, add propylamine (2 equivalents) to the reaction mixture.

  • Continued Sonication: Continue sonication until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Upon completion, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-(N-allylsulfamoyl)-N-propylbenzamide.

Protocol 3.2.2: Evaluation of Anticancer Activity using the MTT Assay

This protocol provides a general procedure for assessing the cytotoxicity of a compound against cancer cell lines.[7][8][9]

Workflow Diagram:

MTT_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate for 24h (Cell Adhesion) Start->Incubate1 Treat Treat with NPB-S1 (Serial Dilutions) Incubate1->Treat Incubate2 Incubate for 48-72h (Drug Exposure) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h (Formazan Formation) Add_MTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

MTT Assay Experimental Workflow

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • NPB-S1 stock solution (in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of NPB-S1 in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37 °C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Disclaimer: The information provided in this document is for research and informational purposes only. The experimental protocols are intended as a guide and may require optimization for specific applications.

References

Application Note: High-Performance Liquid Chromatography for the Quantification of N-Propylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Propylbenzamide. The described Reversed-Phase HPLC (RP-HPLC) method is suitable for accurate and precise measurements of this compound in various sample matrices, making it applicable for quality control, stability studies, and research purposes. This application note provides a comprehensive protocol, including instrumentation, reagent preparation, chromatographic conditions, and data analysis.

Introduction

This compound (C10H13NO, MW: 163.22 g/mol ) is a chemical compound belonging to the benzamide (B126) class.[1][2][3] Accurate quantification of this compound is essential in drug development and chemical research for ensuring product quality and understanding reaction kinetics. HPLC is a powerful analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[4] This application note presents a detailed protocol for an isocratic RP-HPLC method with UV detection for the determination of this compound.

Chromatographic Method

A reversed-phase HPLC method was developed for the quantification of this compound. A C18 column is a suitable stationary phase for this non-polar compound, and a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer provides good separation.[4][5]

Instrumentation and Conditions
ParameterSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection 225 nm
Run Time 10 minutes

Experimental Protocol

Reagents and Materials
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (reagent grade)

  • Volumetric flasks and pipettes

  • HPLC vials

  • Analytical balance

  • Sonicator

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[4]

Sample Preparation

The sample preparation will depend on the matrix. For drug product analysis, a suitable extraction method may be required to isolate this compound from excipients.[4] A generic procedure for a solid sample is as follows:

  • Accurately weigh a portion of the sample containing an estimated amount of this compound.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol).

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak area for this compound.

Data Analysis
  • Calibration Curve: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Method Validation Parameters (Hypothetical Data)

The developed method should be validated according to ICH guidelines.[6] Key validation parameters are summarized below:

ParameterResult
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) (µg/mL) 0.1
Limit of Quantification (LOQ) (µg/mL) 0.3
Retention Time (min) ~ 4.5

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Reagents & Materials standards Standard Preparation reagents->standards samples Sample Preparation reagents->samples hplc HPLC System standards->hplc samples->hplc chromatography Chromatographic Separation hplc->chromatography detection UV Detection chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for the quantification of this compound using HPLC.

Signaling Pathway Diagram (Logical Relationship)

Method_Development_Logic cluster_initial Initial Assessment cluster_method_dev Method Development cluster_validation Method Validation compound_properties This compound Properties (Non-polar) column_selection Column Selection (Reversed-Phase C18) compound_properties->column_selection mobile_phase Mobile Phase Selection (Acetonitrile/Water) column_selection->mobile_phase optimization Condition Optimization (Flow Rate, Gradient, etc.) mobile_phase->optimization linearity Linearity & Range optimization->linearity accuracy Accuracy optimization->accuracy precision Precision optimization->precision specificity Specificity optimization->specificity robustness Robustness optimization->robustness validated_method Validated HPLC Method linearity->validated_method accuracy->validated_method precision->validated_method specificity->validated_method robustness->validated_method

Caption: Logical workflow for HPLC method development and validation.

Conclusion

This application note provides a detailed and systematic protocol for the quantitative analysis of this compound using a reversed-phase HPLC method. The described methodology is a starting point and should be thoroughly validated for its intended use. By following the outlined steps, researchers can establish a reliable and robust analytical method suitable for their specific needs.

References

Application Notes and Protocols for GC-MS Analysis of N-Propylbenzamide and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the analysis of N-Propylbenzamide and its putative metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). Detailed protocols for sample preparation, GC-MS instrumentation, and data analysis are presented. Putative metabolic pathways and expected mass spectral fragmentation patterns are also discussed to aid in the identification and quantification of this compound and its biotransformation products. The methodologies described herein are intended to serve as a robust starting point for researchers in drug metabolism, pharmacokinetics, and toxicology.

Introduction

This compound is a chemical compound belonging to the benzamide (B126) class.[1] Understanding the metabolic fate of such compounds is crucial in drug discovery and development to assess their efficacy, potential toxicity, and pharmacokinetic profiles. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and its metabolites.[2] This application note outlines detailed procedures for the comprehensive GC-MS analysis of this compound, including sample preparation from biological matrices, instrument parameters, and data interpretation.

Putative Metabolic Pathway of this compound

The metabolism of this compound is predicted to proceed through several key biotransformation reactions, primarily involving oxidation of the N-propyl side chain and hydroxylation of the aromatic ring. These predictions are based on established metabolic pathways of structurally related compounds, such as n-propylbenzene and N-alkylbenzamides.[3][4]

The primary metabolic routes are expected to be:

  • Hydroxylation of the Propyl Side Chain: Oxidation can occur at the α, β, or γ positions of the propyl group, leading to the formation of corresponding alcohol metabolites.

  • Oxidation of the Propyl Side Chain: Further oxidation of the alcohol metabolites can yield corresponding ketone or carboxylic acid derivatives.

  • Aromatic Hydroxylation: Hydroxylation of the benzene (B151609) ring can occur at the ortho, meta, or para positions.

  • N-Dealkylation: Cleavage of the N-propyl group can lead to the formation of benzamide.

dot

Metabolic Pathway of this compound cluster_0 Phase I Metabolism cluster_1 Side-Chain Oxidation cluster_2 Aromatic Hydroxylation cluster_3 N-Dealkylation NPB This compound alpha_OH N-(1-hydroxypropyl)benzamide NPB->alpha_OH α-Hydroxylation beta_OH N-(2-hydroxypropyl)benzamide NPB->beta_OH β-Hydroxylation gamma_OH N-(3-hydroxypropyl)benzamide NPB->gamma_OH γ-Hydroxylation p_OH_NPB N-Propyl-4-hydroxybenzamide NPB->p_OH_NPB p-Hydroxylation benzamide Benzamide NPB->benzamide Dealkylation ketone N-(2-oxopropyl)benzamide beta_OH->ketone Oxidation acid N-(2-carboxyethyl)benzamide gamma_OH->acid Oxidation

Caption: Putative metabolic pathway of this compound.

Experimental Protocols

Sample Preparation (from Plasma)

A liquid-liquid extraction (LLE) protocol is recommended for the isolation of this compound and its metabolites from a biological matrix like plasma.[2]

Materials:

  • Plasma sample

  • Ethyl acetate (B1210297) (extraction solvent)

  • Internal Standard (IS) solution (e.g., a structurally similar benzamide derivative not expected to be present in the sample)

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC-MS vials with inserts

Procedure:

  • Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard solution.

  • Add 800 µL of ethyl acetate.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of a suitable solvent for GC-MS analysis (e.g., ethyl acetate or methanol).

  • Transfer the reconstituted sample to a GC-MS vial with an insert for analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are provided as a starting point and may require optimization for specific instruments.

Parameter Condition
Gas Chromatograph
ColumnHP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature Program
Initial Temperature100°C, hold for 2 minutes
Ramp Rate15°C/min
Final Temperature280°C, hold for 10 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 40-400
Acquisition ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification

Data Presentation

Predicted GC-MS Data for this compound and Putative Metabolites

The following table summarizes the predicted molecular weights and key mass fragments for this compound and its potential metabolites. The mass spectrum for this compound is available in the NIST WebBook.[5] Fragmentation patterns for metabolites are predicted based on common fragmentation pathways for amides and hydroxylated compounds.[6]

Compound Molecular Formula Molecular Weight ( g/mol ) Predicted Key Mass Fragments (m/z)
This compound C₁₀H₁₃NO163.22163 (M+), 120, 105, 77
N-(1-hydroxypropyl)benzamide C₁₀H₁₃NO₂179.22179 (M+), 120, 105, 91, 77
N-(2-hydroxypropyl)benzamide C₁₀H₁₃NO₂179.22179 (M+), 135, 105, 77
N-(3-hydroxypropyl)benzamide C₁₀H₁₃NO₂179.22179 (M+), 149, 105, 77
N-Propyl-4-hydroxybenzamide C₁₀H₁₃NO₂179.22179 (M+), 136, 121, 93
Benzamide C₇H₇NO121.14121 (M+), 105, 77

Visualization of Experimental Workflow

The general workflow for the GC-MS analysis of this compound and its metabolites is depicted below.

dot

GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add Internal Standard sample->add_is lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle evap Evaporation (Nitrogen Stream) lle->evap recon Reconstitution evap->recon injection GC Injection recon->injection separation Chromatographic Separation (HP-5ms column) injection->separation detection Mass Spectrometric Detection (EI, Full Scan/SIM) separation->detection identification Metabolite Identification (Mass Spectra Library) detection->identification quantification Quantification (Calibration Curve) identification->quantification

References

Application Notes and Protocols for the Synthesis and Purification of N-Propylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive experimental protocol for the synthesis and purification of N-Propylbenzamide. The synthesis is achieved through the acylation of n-propylamine with benzoyl chloride in the presence of a base. The subsequent purification of the crude product is performed via recrystallization. This protocol includes detailed methodologies, a summary of quantitative data, and characterization references for researchers in organic synthesis and medicinal chemistry.

Introduction

N-substituted benzamides are a class of organic compounds with significant importance in medicinal chemistry and materials science.[1] this compound, a member of this class, serves as a valuable intermediate in the synthesis of more complex molecules and has been identified as a metabolite in cancer metabolism.[2][3] The most common and straightforward method for its synthesis involves the reaction of a primary amine (n-propylamine) with an acyl chloride (benzoyl chloride), a classic example of nucleophilic acyl substitution.[4] Achieving high purity is critical for its subsequent applications, making an effective purification protocol essential.[5] This note details a reliable procedure for both the synthesis and purification of this compound.

Physicochemical Properties and Reagent Data

A summary of the properties of the key reactants and the final product is presented below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
Benzoyl ChlorideC₇H₅ClO140.57-1197.21.21
n-PropylamineC₃H₉N59.11-83480.719
Triethylamine (B128534)C₆H₁₅N101.19-115900.726
This compound C₁₀H₁₃NO 163.22 [1]84-85 [6]328.2 [6][7]1.002 [6]

Experimental Protocols

3.1. Synthesis of this compound

This protocol describes the synthesis of this compound from benzoyl chloride and n-propylamine. Triethylamine is used as a base to neutralize the hydrochloric acid byproduct.

Materials:

  • Benzoyl chloride

  • n-Propylamine

  • Triethylamine (Et₃N)

  • Dichloromethane (B109758) (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve n-propylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM).

  • Cool the flask to 0 °C in an ice bath with continuous stirring.

  • Dissolve benzoyl chloride (1.0 eq) in a separate portion of DCM and transfer it to a dropping funnel.

  • Add the benzoyl chloride solution dropwise to the cooled amine solution over 30 minutes. An exothermic reaction is expected, so maintain the temperature at 0-5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[8]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid.

3.2. Purification by Recrystallization

The crude product is purified by recrystallization to remove unreacted starting materials and by-products.[5]

Materials:

  • Crude this compound

  • Ethanol (B145695)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: An ethanol/water mixture is a suitable solvent system. This compound is soluble in hot ethanol and less soluble at room temperature, while water acts as an anti-solvent.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot ethanol, stirring until the solid is completely dissolved.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[11]

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the synthesis and purification of this compound.

Synthesis_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization reactants Reactants: - n-Propylamine - Benzoyl Chloride - Triethylamine - DCM reaction Reaction at 0°C to RT reactants->reaction workup Aqueous Workup (HCl, NaHCO₃, Brine) reaction->workup drying Drying (MgSO₄) & Filtration workup->drying evaporation Solvent Evaporation drying->evaporation crude_product Crude this compound evaporation->crude_product dissolution Dissolve in Hot Ethanol crude_product->dissolution crystallization Add Hot Water & Cool Slowly dissolution->crystallization isolation Vacuum Filtration crystallization->isolation washing Wash with Cold Solvent isolation->washing drying_final Drying washing->drying_final pure_product Pure this compound drying_final->pure_product analysis Analysis: - Melting Point - NMR - IR - Mass Spectrometry pure_product->analysis

Caption: Workflow for this compound synthesis and purification.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Melting Point: The purified product should exhibit a sharp melting point in the range of 84-85 °C.[6]

  • ¹H NMR Spectroscopy: The proton NMR spectrum should be consistent with the structure of this compound.

    • Reference Data (500 MHz, CDCl₃): δ 0.96 (t, 3H, J = 7.4 Hz, CH₃), 1.60-1.65 (m, 2H, CH₂), 3.34-3.39 (m, 2H, CH₂), δ 6.20 (br s, 1H, NH), δ 7.42-7.47 (m, 3H, Ar-H), δ 7.71-7.76 (m, 2H, Ar-H).[12]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amide functional group, including an N-H stretch (~3300 cm⁻¹) and a C=O stretch (~1640 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (m/z = 163.22).[13]

Safety and Hazard Information

  • Benzoyl chloride is corrosive and a lachrymator. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • n-Propylamine and triethylamine are flammable and corrosive. Avoid inhalation and skin contact.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

  • The reaction is exothermic; proper temperature control is crucial.

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: N-Propylbenzamide in the Exploration of Novel Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of N-Propylbenzamide and its derivatives as molecular probes and substrates for investigating novel reaction mechanisms in organic chemistry. The following sections detail specific applications, experimental protocols, and data interpretation to facilitate the design and execution of mechanistic studies.

Application Note 1: Elucidating Reaction Mechanisms of C-H Functionalization using N-Alkylbenzamides

N-Alkylbenzamides, including this compound, serve as valuable substrates for studying site-selective C-H functionalization reactions. A notable example is the dual nickel/photoredox-catalyzed α-arylation of N-alkylbenzamides, where mechanistic investigations have revealed the crucial role of a hydrogen atom transfer (HAT) agent generated in situ.

Reaction Pathway: α-Arylation of N-Alkylbenzamides

The reaction proceeds through a complex catalytic cycle involving both a nickel catalyst and a photoredox catalyst. The currently accepted mechanism suggests that a bromide ion is oxidized by the excited photocatalyst to generate a bromine radical. This bromine radical then acts as a potent HAT agent, selectively abstracting a hydrogen atom from the α-position of the N-alkyl group of the benzamide. The resulting carbon-centered radical then engages with the nickel catalytic cycle to form the C-C bond with the aryl group.

G cluster_ni Nickel Catalytic Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star hv (Light) PC_red Reduced PC PC_star->PC_red SET Br_dot Br• (HAT Agent) PC_red->PC Regeneration Br_minus Br⁻ Br_minus->Br_dot Oxidation Radical α-Amido Radical Br_dot->Radical Ni0 Ni(0) NiII Ar-Ni(II)-Br Ni0->NiII Oxidative Addition NiIII Ar-Ni(III)(R)-Br NiII->NiIII Radical Capture Product α-Arylated Product NiIII->Product Reductive Elimination ArBr Aryl Bromide ArBr->NiII Substrate N-Alkylbenzamide Substrate->Radical α-C-H Abstraction Radical->NiIII

Figure 1: Proposed mechanism for the dual nickel/photoredox-catalyzed α-arylation of N-alkylbenzamides.

Experimental Protocol: Mechanistic Investigation via Stern-Volmer Quenching Studies

Stern-Volmer analysis is a powerful technique to probe the interaction of excited-state species with other molecules in solution. In the context of the α-arylation of N-alkylbenzamides, it can be used to determine which reaction components interact with the excited photocatalyst.

Materials:

  • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)

  • N-Hexyl-4-methoxybenzamide

  • Phenyl bromide

  • Tetrabutylammonium (B224687) bromide

  • Degassed solvent (e.g., acetonitrile)

  • Fluorometer

Procedure:

  • Prepare a stock solution of the photocatalyst in the chosen degassed solvent.

  • Prepare stock solutions of the quenchers (N-hexyl-4-methoxybenzamide, phenyl bromide, and tetrabutylammonium bromide) in the same solvent.

  • Measure the emission intensity (I₀) of the photocatalyst solution in the absence of any quencher.

  • Add increasing concentrations of a quencher to the photocatalyst solution and measure the emission intensity (I) at each concentration.

  • Plot I₀/I versus the concentration of the quencher.

  • A linear plot indicates a quenching process, and the slope is the Stern-Volmer constant (Ksv), which is a measure of the quenching efficiency.

Data Presentation: Stern-Volmer Quenching Data

QuencherRedox Potential (V vs. SCE)Quenching ObservedStern-Volmer Constant (Ksv)
N-Hexyl-4-methoxybenzamide+1.78NoN/A
Phenyl Bromide-1.76NoN/A
Tetrabutylammonium BromideN/AYes(Value to be determined)

This data indicates that the bromide ion is the species that interacts with and is oxidized by the excited photocatalyst, supporting the proposed HAT mechanism.[1]

Application Note 2: Probing Reaction Mechanisms through Kinetic Analysis of N-(Hydroxybenzyl)benzamide Derivatives

The study of reaction kinetics provides invaluable insights into reaction mechanisms. N-(Hydroxybenzyl)benzamide derivatives are excellent models for investigating the reactivity of carbinolamides, which are important intermediates in various biological and chemical processes. The aqueous reaction of these compounds has been shown to proceed through different mechanisms depending on the pH of the solution.

Reaction Mechanisms at Different pH

  • Acid-Catalyzed Mechanism (pH 0-4): At low pH, the reaction is catalyzed by acid.

  • Specific-Base-Catalyzed Mechanism (pH > 7): Under basic and neutral conditions, the reaction proceeds via a specific-base-catalyzed mechanism, likely an E1cB-like mechanism.

  • Water Reaction: At intermediate pH values, a water-dependent reaction pathway may be dominant.

G cluster_acid Acidic Conditions cluster_base Basic Conditions pH 0-4 pH 0-4 Carbinolamide_H N-(Hydroxybenzyl)benzamide pH > 7 pH > 7 Carbinolamide_B N-(Hydroxybenzyl)benzamide Protonated_Carbinolamide Protonated Intermediate Carbinolamide_H->Protonated_Carbinolamide H⁺ Products_Acid Products Protonated_Carbinolamide->Products_Acid k_H Anionic_Intermediate Anionic Intermediate Carbinolamide_B->Anionic_Intermediate OH⁻ Products_Base Products Anionic_Intermediate->Products_Base k₁

Figure 2: pH-dependent reaction pathways for N-(hydroxybenzyl)benzamide derivatives.

Experimental Protocol: Aqueous Kinetics as a Function of pH

Materials:

  • N-(Hydroxybenzyl)benzamide derivative

  • Buffer solutions for a range of pH values (0-14)

  • Potassium chloride (to maintain constant ionic strength)

  • UV-Vis spectrophotometer

  • Stopped-flow apparatus (for fast reactions)

Procedure:

  • Prepare aqueous solutions with the desired pH using appropriate buffers and maintain a constant ionic strength (e.g., 1.0 M with KCl).

  • Prepare a concentrated stock solution of the N-(hydroxybenzyl)benzamide derivative in a suitable solvent (e.g., DMSO).

  • Initiate the reaction by injecting a small volume of the stock solution into the buffered aqueous solution in a cuvette.

  • Monitor the reaction by observing the change in absorbance at a specific wavelength over time using a UV-Vis spectrophotometer. For faster reactions, a stopped-flow instrument may be necessary.

  • Determine the observed first-order rate constant (k_obs) by fitting the absorbance versus time data to a first-order exponential decay equation.

  • Plot log(k_obs) versus pH to generate a pH-rate profile, which can be used to elucidate the different reaction mechanisms.

Data Presentation: Kinetic Data for N-(Hydroxybenzyl)benzamide Derivatives

Derivative Substituentk_H (M⁻¹s⁻¹) (Acid-Catalyzed)k'₁ (M⁻¹s⁻¹) (Apparent Base-Catalyzed)pKa (Hydroxyl Group)
4-Methoxy(Value)(Value)(Value)
4-Methyl(Value)(Value)(Value)
H(Value)(Value)(Value)
4-Chloro(Value)(Value)(Value)
3-Nitro(Value)(Value)(Value)

This table summarizes the rate constants for the acid-catalyzed reaction (k_H) and the apparent second-order hydroxide (B78521) rate constant (k'₁) for a series of substituted N-(hydroxybenzyl)benzamide derivatives. The Hammett plot of these values can provide further mechanistic insights.[2]

Application Note 3: Synthesis and Computational Analysis of this compound Derivatives

The synthesis of novel this compound derivatives, coupled with computational analysis, is a powerful approach to understanding structure-reactivity relationships. The synthesis of 2-(N-allylsulfamoyl)-N-propylbenzamide provides a case study for this integrated approach.

Experimental Workflow: Synthesis and Characterization

G Reactants Saccharin (B28170) + Allyl Bromide + Propylamine (B44156) Reaction One-pot, Three-component Tandem Reaction (Ultrasonic Cavitation) Reactants->Reaction Purification Filtration and Recrystallization Reaction->Purification Product 2-(N-allylsulfamoyl)-N-propylbenzamide Purification->Product Analysis Spectroscopic Characterization (IR, NMR, LCMS) Product->Analysis Structure Single-Crystal X-ray Diffraction Product->Structure Computation DFT Calculations (HOMO-LUMO, Molecular Orbitals) Analysis->Computation Structure->Computation

Figure 3: Experimental workflow for the synthesis and analysis of 2-(N-allylsulfamoyl)-N-propylbenzamide.

Experimental Protocol: Synthesis of 2-(N-allylsulfamoyl)-N-propylbenzamide

Materials:

  • Saccharin

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Propylamine

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Ethanol (B145695) (EtOH)

  • Ultrasonic bath

Procedure:

  • In a suitable reaction vessel, combine saccharin (1 equivalent), allyl bromide (1.1 equivalents), and K₂CO₃ (1.2 equivalents) in water.

  • Subject the mixture to ultrasonic cavitation at 25 °C until the formation of N-allyl saccharin is complete (monitor by TLC).

  • To the reaction mixture, add propylamine (2 equivalents) and continue sonication for a short period (e.g., 2 minutes).

  • Filter the crude mixture and extract the filtrate with CH₂Cl₂.

  • Wash the combined organic layers with brine and water, then dry over MgSO₄.

  • Concentrate the solution under vacuum to obtain the crude product.

  • Purify the residue by recrystallization from ethanol to yield pure single crystals of 2-(N-allylsulfamoyl)-N-propylbenzamide.[3]

Data Presentation: Computational Analysis of 2-(N-allylsulfamoyl)-N-propylbenzamide

ParameterCalculated Value (eV)
HOMO Energy-6.9656
LUMO Energy-1.5828
HOMO-LUMO Energy Gap (ΔE)5.3828

The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.[3]

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific experimental setups and research goals. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for the Sonochemical Synthesis of N-Propylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the sonochemical synthesis of N-Propylbenzamide derivatives, offering a green and efficient alternative to conventional synthetic methods. The protocols detailed below, along with comparative data and mechanistic insights, are designed to assist researchers in adopting this advanced methodology.

Introduction to Sonochemical Synthesis

Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures. These conditions accelerate reaction rates, increase yields, and often lead to the formation of unique products. In the context of amide synthesis, sonication can significantly reduce reaction times and improve the efficiency of the conversion of carboxylic acids and amines into amides.

Comparative Analysis: Sonochemical vs. Conventional Synthesis

The primary advantages of sonochemical synthesis over traditional methods are a significant reduction in reaction time and an increase in product yield. The following table provides a comparative summary of these two methods for the synthesis of benzamide (B126) derivatives.

ProductMethodReaction TimeYield (%)Reference
4-(benzyloxy)-N-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl) benzamideConventional (Reflux)8 - 10 hours60 - 75[1]
4-(benzyloxy)-N-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl) benzamideUltrasound-Assisted2 hours78 - 88[1]
2-(N-allylsulfamoyl)-N-propylbenzamideSonochemicalShort (not specified)94[2]
Various N-substituted amidesConventional (Heating)13 hours50 - 72[3]
Various N-substituted amidesMicrowave-Assisted9 - 42 minutes75 - 87[3]

Experimental Protocols

Protocol 1: Sonochemical Synthesis of 2-(N-allylsulfamoyl)-N-propylbenzamide

This protocol details a one-pot, three-component tandem reaction under ultrasonic cavitation.[2]

Materials:

  • Saccharin (B28170)

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Propylamine (B44156)

  • Water

  • Ethanol

  • Ultrasonic bath/probe

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • N-allylation of Saccharin: In a suitable reaction vessel, combine saccharin (1 equivalent), allyl bromide (1.1 equivalents), and potassium carbonate (1.2 equivalents) as a base in water.

  • Ultrasonic Irradiation: Place the reaction vessel in an ultrasonic bath and sonicate at 25°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to confirm the formation of the N-allyl saccharin intermediate. The reaction is typically completed in a very short time.[2]

  • In-situ Amidation: Once the formation of the intermediate is confirmed, add propylamine (2 equivalents) directly to the reaction mixture.

  • Continued Sonication: Continue ultrasonic cavitation until the intermolecular N-C-σ-saccharin ring cleavage is complete, yielding 2-(N-allylsulfamoyl)-N-propylbenzamide.

  • Work-up and Purification: Upon completion of the reaction, the desired product can be isolated and purified by recrystallization from ethanol. The final product was obtained with a 94% yield.[2]

Protocol 2: General Conventional Synthesis of N-substituted Benzamides (for comparison)

This protocol describes a general method for the synthesis of amides from carboxylic acids and amines using a coupling agent, which represents a common conventional approach.

Materials:

Procedure:

  • Reactant Mixture: In a round-bottom flask, dissolve the substituted benzoic acid in dichloromethane or ethanol.

  • Addition of Amine and Base: Add the substituted amine and a catalytic amount of triethylamine to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or under reflux for an extended period (typically several hours to a full day).[3]

  • Reaction Monitoring: Monitor the reaction progress using TLC.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified using appropriate techniques such as column chromatography or recrystallization.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the sonochemical synthesis of this compound derivatives.

Sonochemical_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Benzoic Acid Derivative - Propylamine Derivative - Catalyst/Base (if required) - Solvent B Ultrasonic Irradiation A->B C Monitor Reaction Progress (TLC) B->C Periodic Sampling C->B Continue Irradiation D Quench Reaction C->D Reaction Complete E Extraction D->E F Drying of Organic Layer E->F G Solvent Evaporation F->G H Purification (Recrystallization or Chromatography) G->H I Characterization (NMR, IR, MS) H->I

A generalized workflow for the sonochemical synthesis of this compound derivatives.

Biological Activity and Signaling Pathways

Benzamide derivatives are known to exhibit a wide range of biological activities, including potential as anticancer agents. One of the key mechanisms of action for some benzamide derivatives is the inhibition of Histone Deacetylases (HDACs).[4] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[5] By inhibiting HDACs, benzamide derivatives can lead to the hyperacetylation of histones, which in turn alters chromatin structure and the expression of various genes involved in cell cycle arrest and apoptosis (programmed cell death).[6][7]

The diagram below illustrates the signaling pathway of apoptosis induction through HDAC inhibition by benzamide derivatives.

HDAC_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HDAC HDAC Histones Histones (acetylated) HDAC->Histones Deacetylation DNA DNA Histones->DNA Chromatin Compaction Gene_Transcription Gene Transcription (e.g., p21, Bax) DNA->Gene_Transcription Activation Caspase_Activation Caspase Activation Gene_Transcription->Caspase_Activation Induces Mitochondria Mitochondria Gene_Transcription->Mitochondria Regulates Benzamide This compound Derivative Benzamide->HDAC Inhibition Apoptosis Apoptosis Caspase_Activation->Apoptosis Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Cytochrome_c->Caspase_Activation

Proposed signaling pathway of apoptosis induction by this compound derivatives via HDAC inhibition.

Conclusion

The sonochemical synthesis of this compound derivatives represents a significant advancement over conventional methods, offering higher yields in shorter reaction times under environmentally friendly conditions. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers looking to implement this efficient synthetic strategy. Furthermore, the potential of these derivatives as HDAC inhibitors highlights their promise in the field of drug development, particularly in the design of novel anticancer therapeutics.

References

N-Propylbenzamide: A Versatile Building Block for Complex Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Propylbenzamide, a simple yet versatile amide, serves as a valuable starting material and intermediate in the synthesis of a diverse array of complex organic molecules. Its utility spans from the construction of heterocyclic scaffolds, such as quinazolinones, to its role as a directing group in ortho-metalation reactions, enabling precise functionalization of the aromatic ring. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in organic synthesis, with a focus on methodologies relevant to pharmaceutical and agrochemical research.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the acylation of propylamine (B44156) with benzoyl chloride. This reaction proceeds readily under standard laboratory conditions to afford the desired amide in high yield.

Experimental Protocol: Synthesis of this compound from Benzoyl Chloride and Propylamine

Materials:

  • Benzoyl chloride

  • Propylamine

  • Dichloromethane (DCM)

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Stirring bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve propylamine (1.1 equivalents) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.0 equivalent) dropwise to the cooled amine solution with constant stirring. An exothermic reaction is expected.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, 1 M NaOH, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography on silica (B1680970) gel.

Quantitative Data:

Reactant 1Reactant 2ProductYield (%)Purity (%)
Benzoyl chloridePropylamineThis compound>95>98

Yields and purity are typical and may vary depending on reaction scale and purification method.

Experimental Workflow for the Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Dissolve propylamine in DCM B Cool to 0°C A->B C Add benzoyl chloride dropwise B->C D Warm to RT and stir for 1-2h C->D E Monitor by TLC D->E F Transfer to separatory funnel E->F G Wash with 1M HCl, H2O, 1M NaOH, brine F->G H Dry over MgSO4 G->H I Filter and concentrate H->I J Recrystallization or Column Chromatography I->J K K J->K This compound

Caption: Workflow for this compound synthesis.

Application in the Synthesis of Quinazolinone Derivatives

This compound derivatives, particularly 2-amino-N-propylbenzamide, are valuable precursors for the synthesis of quinazolinones, a class of heterocyclic compounds with a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] The general strategy involves the condensation of a 2-aminobenzamide (B116534) derivative with an appropriate electrophile, such as a benzoyl chloride, followed by cyclization.

Experimental Protocol: General Synthesis of 2-Substituted-3-propyl-quinazolin-4(3H)-ones

This protocol is adapted from the synthesis of quinazolinone derivatives from 2-aminobenzamides and benzoyl chlorides.[1]

Materials:

  • 2-Amino-N-propylbenzamide

  • Substituted benzoyl chloride

  • SBA-Pr-SO₃H (sulfonic acid functionalized mesoporous silica) or other suitable acid catalyst

  • Reaction vial

  • Heating block or oil bath

  • TLC plates

  • Solvents for purification (e.g., n-hexane, ethyl acetate)

Procedure:

  • Activate the SBA-Pr-SO₃H catalyst by heating under vacuum.

  • In a reaction vial, add 2-amino-N-propylbenzamide (1.0 equivalent), the substituted benzoyl chloride (1.0 equivalent), and the activated SBA-Pr-SO₃H catalyst (catalytic amount).

  • Heat the reaction mixture under solvent-free conditions at a temperature typically ranging from 100-130 °C.

  • Monitor the reaction by TLC.

  • Upon completion, dissolve the crude product in a suitable hot solvent (e.g., ethanol (B145695) or ethyl acetate).

  • Filter the heterogeneous catalyst.

  • Evaporate the solvent and purify the product by recrystallization or column chromatography.

Quantitative Data for Analogous Quinazolinone Synthesis:

2-Aminobenzamide DerivativeBenzoyl Chloride DerivativeProduct Yield (%)
2-AminobenzamideBenzoyl chloride95
2-Aminobenzamide4-Chlorobenzoyl chloride92
2-Aminobenzamide4-Nitrobenzoyl chloride94

Data adapted from a similar synthesis of quinazolinone derivatives.[1] Yields are indicative and will vary based on the specific substrates and reaction conditions.

Signaling Pathway and Reaction Mechanism

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization A 2-Amino-N-propylbenzamide C Intermediate Amide A->C Acid Catalyst B Substituted Benzoyl Chloride B->C Acid Catalyst D Deprotonation of Amide N-H C->D E Nucleophilic attack on carbonyl D->E F Dehydration E->F G 2-Substituted-3-propyl- quinazolin-4(3H)-one F->G

Caption: Synthesis of Quinazolinone Derivatives.

This compound in Directed Ortho-Metalation

The amide group of this compound can act as a powerful directing group in ortho-metalation reactions. This allows for the selective deprotonation of the ortho-position of the benzene (B151609) ring by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at the ortho-position with high regioselectivity.

Conceptual Experimental Workflow: Ortho-Functionalization of this compound

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • sec-Butyllithium (s-BuLi) or another strong organolithium base

  • Electrophile (e.g., trimethylsilyl (B98337) chloride, an aldehyde, or an alkyl halide)

  • Quenching solution (e.g., saturated ammonium (B1175870) chloride)

  • Dry ice/acetone bath

  • Schlenk line or glovebox for inert atmosphere

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous THF in a Schlenk flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of s-BuLi (typically 1.1-1.2 equivalents) to the cooled solution. A color change is often observed, indicating the formation of the aryllithium species.

  • Stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours) to ensure complete lithiation.

  • Add the desired electrophile (1.2-1.5 equivalents) to the reaction mixture at -78 °C.

  • Allow the reaction to proceed at -78 °C or to slowly warm to room temperature, depending on the electrophile.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the ortho-functionalized this compound derivative by chromatography.

Logical Relationship in Directed Ortho-Metalation

G A This compound C Ortho-lithiated Intermediate A->C Coordination and Deprotonation B Strong Base (e.g., s-BuLi) B->C E Ortho-functionalized This compound C->E Electrophilic Quench D Electrophile (E+) D->E

References

Application Notes and Protocols for the Quantitative Analysis of N-Propylbenzamide in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propylbenzamide is a small molecule of interest in various fields of research and development. Accurate and reliable quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides detailed application notes and protocols for the determination of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to serve as a comprehensive guide for method development and validation.[1][2][3][4][5]

Section 1: Sample Preparation Protocols

The choice of sample preparation is critical for removing interfering substances and concentrating the analyte of interest.[6][7] Two common and effective methods are presented here: Protein Precipitation for plasma samples and Solid-Phase Extraction for urine samples.

Protocol for Protein Precipitation (PPT) of Plasma Samples

Protein precipitation is a rapid and straightforward method for removing the majority of proteins from plasma samples prior to LC-MS/MS or HPLC analysis.[8][9][10][11]

Materials:

  • Human Plasma (K2-EDTA)

  • Acetonitrile (B52724) (ACN), HPLC-grade, chilled to -20°C

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled this compound)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of >10,000 x g and refrigeration)

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of chilled acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

  • The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in the mobile phase for HPLC-UV analysis.

Protocol for Solid-Phase Extraction (SPE) of Urine Samples

Solid-phase extraction is a robust method for cleaning up and concentrating analytes from complex matrices like urine, making it suitable for GC-MS and LC-MS/MS analysis.[12][13][14]

Materials:

Procedure:

  • Pre-treat 1 mL of urine sample by adding 10 µL of the internal standard working solution.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase for LC-MS/MS or a derivatization agent for GC-MS).

Section 2: Analytical Method Protocols

Three common analytical techniques are presented for the quantification of this compound.

HPLC-UV Method

This method is a cost-effective approach for the quantification of this compound, suitable for samples with relatively high concentrations of the analyte.[15][16][17]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% A, 40% B, isocratic

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 254 nm

LC-MS/MS Method

LC-MS/MS provides high sensitivity and selectivity, making it the gold standard for bioanalytical quantification.[18][19][20][21]

Instrumentation:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometer Settings (Hypothetical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Q1 (m/z) 164.1 -> Q3 (m/z) 105.1

    • Internal Standard (e.g., d5-N-Propylbenzamide): Q1 (m/z) 169.1 -> Q3 (m/z) 110.1

GC-MS Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Derivatization is often required for non-volatile compounds like this compound to improve their chromatographic properties.[6][22][23][24]

Derivatization (Silylation):

  • To the dried sample extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

Chromatographic and MS Conditions:

  • Injector Temperature: 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Section 3: Method Validation Summary

The following tables present representative data for the validation of the analytical methods, based on FDA and ICH guidelines.[1][2][3][4][5]

Table 1: Linearity and Range
MethodAnalyteRange (ng/mL)Correlation Coefficient (r²)
HPLC-UVThis compound50 - 5000> 0.995
LC-MS/MSThis compound1 - 1000> 0.998
GC-MSThis compound5 - 1000> 0.996
Table 2: Accuracy and Precision
MethodConcentration (ng/mL)Accuracy (% Bias)Precision (%RSD)
LC-MS/MS LLOQ (1)± 15%< 20%
Low QC (3)± 10%< 15%
Mid QC (100)± 8%< 10%
High QC (800)± 10%< 10%
Table 3: Recovery and Matrix Effect
MethodAnalyteRecovery (%)Matrix Effect (%)
LC-MS/MS This compound85 - 9590 - 110
Internal Standard88 - 9295 - 105

Section 4: Visualizations

Experimental Workflow

G Overall Experimental Workflow cluster_0 Sample Collection & Preparation cluster_1 Analytical Quantification cluster_2 Data Processing & Reporting Biological_Sample Biological Sample (Plasma or Urine) Sample_Preparation Sample Preparation (PPT or SPE) Biological_Sample->Sample_Preparation Analysis Instrumental Analysis (HPLC, LC-MS/MS, or GC-MS) Sample_Preparation->Analysis Data_Acquisition Data Acquisition Analysis->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Report Final Report Data_Processing->Report

Caption: General experimental workflow for the analysis of this compound.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a therapeutic agent like this compound, targeting a receptor tyrosine kinase (RTK) pathway, which is a common target in drug development.[25][26][27][28][29]

G Hypothetical Signaling Pathway Drug This compound Receptor Receptor Tyrosine Kinase (RTK) Drug->Receptor Inhibition RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response

Caption: Hypothetical inhibition of an RTK signaling pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Propylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-Propylbenzamide. Our aim is to help you optimize your reaction yields and overcome common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions in a straightforward question-and-answer format.

Issue 1: Low or No Yield of this compound

Q: My reaction is resulting in a very low yield or no this compound at all. What are the common causes?

A: Low or no product yield in this compound synthesis can stem from several factors, primarily related to the quality of reagents, reaction conditions, and the chosen synthetic route.[1][2]

  • Poor Quality of Starting Materials: Benzoic acid should be pure and dry. N-propylamine should be free of moisture. Impurities in starting materials can lead to unwanted side reactions.[3]

  • Presence of Water: Water can hydrolyze the activated carboxylic acid intermediate (if using a coupling agent) or the acyl chloride, preventing the formation of the amide. It is crucial to use anhydrous solvents and reagents.[1][4]

  • Inefficient Activation of Benzoic Acid: If you are using a coupling agent to facilitate the reaction between benzoic acid and n-propylamine, incomplete activation of the carboxylic acid is a common issue. This could be due to an insufficient amount of the coupling reagent or a reagent that is not effective for your specific substrates.[1]

  • Protonation of n-Propylamine: As an amine, n-propylamine can be protonated by benzoic acid, forming a non-nucleophilic ammonium (B1175870) salt. This acid-base reaction can compete with the desired amide formation.[3][5] The use of a non-nucleophilic base can mitigate this issue.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate and yield. If the temperature is too low, the reaction may be too slow to proceed to completion within a reasonable timeframe. Conversely, excessively high temperatures can lead to decomposition of reactants or products and the formation of side products.[6]

  • Inadequate Mixing: In biphasic reactions (e.g., Schotten-Baumann conditions), vigorous stirring is essential to ensure the reactants in the different phases come into contact.[3]

Issue 2: Presence of Impurities in the Final Product

Q: My final this compound product is impure. What are the likely impurities and how can I remove them?

A: The presence of impurities is a common challenge. Identifying the impurity is the first step toward its removal.

  • Unreacted Starting Materials: The most common impurities are unreacted benzoic acid and n-propylamine.

    • Removal: Unreacted benzoic acid can be removed by washing the organic extract with a mild aqueous base solution (e.g., sodium bicarbonate). Excess n-propylamine can be removed by washing with a dilute aqueous acid solution (e.g., dilute HCl).[7]

  • Byproducts from Coupling Reagents: If you are using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), the byproduct dicyclohexylurea (DCU) can be an impurity.

    • Removal: DCU is often insoluble in many organic solvents and can be removed by filtration.[3] Water-soluble byproducts from reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be removed by an aqueous workup.[3]

  • Side-Reaction Products: Over-acylation of the product is a possibility if using an excess of a highly reactive acylating agent.

    • Removal: Purification techniques such as recrystallization or column chromatography are typically effective in removing these types of impurities.[8]

Issue 3: Difficulty in Purifying this compound

Q: I am struggling to purify my crude this compound. What are the best methods?

A: The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.

  • Recrystallization: This is a highly effective technique for removing small amounts of impurities. The choice of solvent is critical. An ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures. Common solvent systems for benzamides include ethanol/water, ethyl acetate (B1210297)/hexanes, or toluene (B28343).[9][10][11]

    • Troubleshooting Recrystallization: If the product "oils out" instead of crystallizing, it means the boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated with impurities. Try using a lower boiling point solvent or a different solvent system.[11]

  • Column Chromatography: If recrystallization is ineffective, particularly for removing impurities with similar polarity to the product, column chromatography is the preferred method. A silica (B1680970) gel stationary phase with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is a good starting point.[12]

Data Presentation: Optimizing Reaction Conditions

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes quantitative data from various synthetic approaches to provide a comparative overview.

Starting MaterialsCoupling Agent/MethodSolventTemperature (°C)Time (h)Yield (%)Reference
Benzoic Acid, n-PropylamineDodecamethoxy-neopentasilaneSolvent-free120799[13]
Benzoic Acid, n-PropylamineHexamethoxydisilaneSolvent-free1207~99[13]
Benzoic Acid, n-PropylamineTetramethoxysilaneSolvent-free1207~90[13]
Benzoic Acid Methyl Ester, n-PropylamineAqueous solutionWater20-75-85[14]
Isatoic Anhydride, BenzylamineMicrowave SynthesisEthyl Acetate1000.25~64[15]
Saccharin, Allyl Bromide, n-PropylamineUltrasonic CavitationWater25<0.194[16]

Experimental Protocols

Below are detailed methodologies for two common approaches to synthesizing this compound.

Protocol 1: Synthesis via Acyl Chloride (Schotten-Baumann Conditions)

This method involves the conversion of benzoic acid to benzoyl chloride, followed by reaction with n-propylamine.

Step 1: Synthesis of Benzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of benzoic acid in anhydrous toluene.

  • Add 2.0 equivalents of thionyl chloride (SOCl₂) to the solution.

  • Add a catalytic amount of pyridine (B92270) (2-3 drops).

  • Heat the reaction mixture to reflux for 2-3 hours. The reaction is complete when gas evolution (HCl and SO₂) ceases.

  • After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure. The crude benzoyl chloride can be used directly in the next step or purified by vacuum distillation.[17]

Step 2: Synthesis of this compound

  • Dissolve 1.1 equivalents of n-propylamine in dichloromethane (B109758) (DCM) in a separate flask.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the crude benzoyl chloride (from Step 1) dissolved in DCM dropwise to the cooled amine solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Wash the organic layer sequentially with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.[17]

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Direct Amidation using a Coupling Agent (e.g., HATU)

This protocol describes a direct coupling of benzoic acid and n-propylamine.

  • Dissolve the benzoic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the benzoic acid.

  • Add n-propylamine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]

  • Purify the crude product as necessary.

Mandatory Visualizations

Reaction Mechanism: this compound Synthesis

Reaction_Mechanism benzoic_acid Benzoic Acid activated_ester Activated Ester Intermediate benzoic_acid->activated_ester + Coupling Agent propylamine n-Propylamine tetrahedral_intermediate Tetrahedral Intermediate propylamine->tetrahedral_intermediate coupling_agent Coupling Agent (e.g., HATU) activated_ester->tetrahedral_intermediate + n-Propylamine n_propylbenzamide This compound tetrahedral_intermediate->n_propylbenzamide - Leaving Group byproduct Byproducts tetrahedral_intermediate->byproduct

Caption: General reaction mechanism for the synthesis of this compound via an activated ester intermediate.

Experimental Workflow: Synthesis and Purification

Experimental_Workflow start Start mix_reagents Mix Benzoic Acid, n-Propylamine, and Coupling Agent/Solvent start->mix_reagents reaction Stir at Controlled Temperature mix_reagents->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Extraction & Washing) monitor->workup Reaction Complete dry_concentrate Dry Organic Layer & Concentrate workup->dry_concentrate purification Purification (Recrystallization or Column Chromatography) dry_concentrate->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Logic start Low Yield of This compound check_reagents Check Purity and Dryness of Reagents and Solvents start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Reagents Impure/Wet check_reagents->reagents_bad No check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) reagents_ok->check_conditions purify_reagents Purify/Dry Reagents & Rerun Reaction reagents_bad->purify_reagents conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_bad Conditions Suboptimal check_conditions->conditions_bad No check_coupling Evaluate Coupling Agent/Activation Method conditions_ok->check_coupling optimize_conditions Optimize Conditions (e.g., Increase Temp, Adjust Stoichiometry) conditions_bad->optimize_conditions coupling_ok Method Appropriate check_coupling->coupling_ok Yes coupling_bad Method Inefficient check_coupling->coupling_bad No change_coupling Change Coupling Agent or Activation Method coupling_bad->change_coupling

Caption: A logical workflow for troubleshooting low yield in this compound synthesis.

References

Common impurities in N-Propylbenzamide synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Propylbenzamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The most prevalent impurities in this compound synthesis, typically performed via the Schotten-Baumann reaction of benzoyl chloride and n-propylamine, are derived from starting materials and side reactions. These include:

  • Unreacted Starting Materials:

    • n-Propylamine

    • Benzoyl chloride

  • Byproducts:

    • Benzoic Acid: This is the most common byproduct, formed from the hydrolysis of unreacted benzoyl chloride.[1][2]

    • N,N-di-n-propylbenzamide: Over-alkylation of the amine can potentially lead to the formation of the tertiary amide, though this is generally a minor impurity under controlled conditions.

Q2: How can I monitor the progress of my this compound synthesis?

A2: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress.[3] By spotting the reaction mixture alongside the starting materials (benzoyl chloride and n-propylamine), you can observe the consumption of reactants and the appearance of the this compound product spot. A suitable eluent system for TLC is a mixture of hexane (B92381) and ethyl acetate.

Q3: What are the recommended methods for purifying crude this compound?

A3: The two primary and most effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity.

  • Recrystallization: This is an effective technique for removing small amounts of impurities, especially if their solubility characteristics differ significantly from the product.[4]

  • Column Chromatography: This method is ideal for separating mixtures with multiple components or when very high purity is required.[5]

Troubleshooting Guides

Recrystallization Issues

Q4: My this compound is not crystallizing from solution. What should I do?

A4: If crystals do not form upon cooling, the solution may not be saturated. You can try the following techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites for crystal growth.[6]

  • Seeding: Add a very small crystal of pure this compound to the solution.[6]

  • Concentration: If the above methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.[6]

Q5: The recovery of my this compound after recrystallization is very low. How can I improve the yield?

A5: Low recovery can be due to several factors:

  • Excessive Solvent: Using too much solvent during the initial dissolution will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper. Ensure the funnel and receiving flask are pre-heated.

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently, including the use of an ice bath, to maximize crystal formation.[4]

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.[7]

Column Chromatography Issues

Q6: How do I choose the right solvent system (mobile phase) for column chromatography of this compound?

A6: The ideal mobile phase provides good separation between this compound and its impurities. A common and effective starting point for N-substituted benzamides is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[8] The optimal ratio can be determined by running analytical TLC plates with different solvent ratios. Aim for an Rf value of 0.2-0.4 for this compound for the best separation on the column.

Q7: My purified this compound from column chromatography is still impure. What could be the problem?

A7: Several factors can lead to impure fractions after column chromatography:

  • Column Overloading: Loading too much crude material onto the column can lead to poor separation. A general guideline is to use a silica (B1680970) gel to crude material ratio of at least 30:1 (w/w).

  • Improper Column Packing: A poorly packed column with channels or cracks will result in inefficient separation. Ensure the silica gel is packed uniformly as a slurry.

  • Fractions Collected are Too Large: Collecting large fractions can lead to the mixing of the product with impurities that elute closely. Collect smaller fractions and analyze them by TLC before combining.

Quantitative Data on Purification

Purification StageTypical Purity RangeAnalytical Method for Purity Assessment
Crude Product (Post-Workup)80-95%HPLC, ¹H NMR
After Recrystallization95-99%HPLC, ¹H NMR, Melting Point
After Column Chromatography>99%HPLC, ¹H NMR, Elemental Analysis

Note: The actual purity will depend on the initial purity of the starting materials and the specific reaction and purification conditions.

Experimental Protocols

Protocol 1: Removal of Benzoic Acid and Unreacted n-Propylamine (Aqueous Work-up)

This protocol is designed to remove the acidic impurity, benzoic acid, and the basic impurity, unreacted n-propylamine, from the crude reaction mixture before further purification.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any unreacted n-propylamine. The protonated amine salt will be soluble in the aqueous layer.

  • Base Wash: Wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to remove benzoic acid.[9] The deprotonated benzoate (B1203000) salt will be soluble in the aqueous layer.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of crude this compound using a single solvent or a two-solvent system. Ethanol or an ethanol/water mixture are common choices.[3][10]

  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in potential solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.[11]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[7]

  • Drying: Dry the purified crystals to a constant weight.

  • Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value is an indication of high purity.[4]

Protocol 3: Purification by Flash Column Chromatography

This protocol outlines the purification of this compound using silica gel flash column chromatography.

  • Mobile Phase Selection: Determine the optimal mobile phase (eluent) by running TLC plates with various ratios of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the product.

  • Column Packing: Prepare a chromatography column by packing silica gel as a slurry in the chosen mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Combining Fractions: Combine the fractions that contain the pure this compound.

  • Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Purification cluster_product Final Product start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve acid_wash Wash with 1M HCl dissolve->acid_wash Removes n-propylamine base_wash Wash with Sat. NaHCO3 acid_wash->base_wash Removes benzoic acid brine_wash Wash with Brine base_wash->brine_wash dry Dry over Na2SO4 brine_wash->dry concentrate Concentrate dry->concentrate recrystallization Recrystallization concentrate->recrystallization chromatography Column Chromatography concentrate->chromatography pure_product Pure this compound recrystallization->pure_product chromatography->pure_product

Caption: General experimental workflow for the purification of this compound.

recrystallization_workflow crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool If no insoluble impurities hot_filtration->cool If performed ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

chromatography_workflow crude Crude this compound load Dissolve and Load onto Silica Gel Column crude->load elute Elute with Hexane/Ethyl Acetate load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify pure fractions concentrate Concentrate under Reduced Pressure combine->concentrate pure_product Pure this compound concentrate->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Schotten-Baumann Reaction for Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Schotten-Baumann synthesis of benzamides, particularly in addressing low product yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the Schotten-Baumann reaction and why is it used for benzamide (B126) synthesis?

The Schotten-Baumann reaction is a method for synthesizing amides from amines and acid chlorides.[1] It is particularly useful for producing benzamides from benzoyl chloride and an appropriate amine. The reaction is typically conducted in a two-phase system, comprising an organic solvent for the reactants and an aqueous phase containing a base, such as sodium hydroxide (B78521).[1][2][3] The base plays a crucial role by neutralizing the hydrochloric acid (HCl) generated as a byproduct, which prevents the protonation of the amine reactant and helps to drive the reaction to completion.[4]

Q2: I am experiencing a low yield in my Schotten-Baumann reaction for benzamide synthesis. What are the common causes?

Low yields in benzamide synthesis via the Schotten-Baumann reaction can be attributed to several factors:

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride can readily react with water, leading to the formation of benzoic acid as a byproduct and reducing the amount of acylating agent available for the desired reaction.[5] It is crucial to use anhydrous solvents to minimize this side reaction.

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.[5] Vigorous stirring is essential in a biphasic system to ensure proper interaction between the reactants in the organic phase and the base in the aqueous phase.[1]

  • Protonation of the Amine: The HCl produced during the reaction can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The presence of a base is critical to neutralize the acid as it forms.[6]

  • Side Reactions: Besides the hydrolysis of benzoyl chloride, other side reactions can occur, such as the formation of N,N-dibenzoylamine (over-acylation of the product) if there is a high concentration of benzoyl chloride relative to the amine.

  • Product Loss During Workup: Significant amounts of the product can be lost during the extraction and purification steps.[5] For instance, using an excessive amount of solvent during recrystallization can result in a substantial portion of the product remaining dissolved in the mother liquor.

Q3: My isolated product is an oily substance instead of a solid. What could be the issue?

The presence of an oily product instead of a solid precipitate often indicates the presence of significant impurities. To address this, you can attempt to purify a small sample by recrystallization to see if a solid product can be obtained.

Q4: How can I confirm the presence of benzoic acid as a byproduct in my product?

If you suspect your benzamide product is contaminated with benzoic acid, you can perform the following tests:

  • Melting Point Analysis: A broad melting point range that is lower than the literature value for pure benzamide suggests the presence of impurities.

  • Solubility Test: Benzoic acid is soluble in an aqueous sodium bicarbonate solution, whereas benzamide is not. Dissolving the impure product in an organic solvent and washing it with a saturated sodium bicarbonate solution will extract the benzoic acid into the aqueous layer.

Q5: The reaction is highly exothermic and difficult to control. What measures can I take?

The reaction between an amine and an acid chloride is often exothermic.[5] To manage the reaction temperature effectively, consider the following:

  • Slow Addition of Reagents: Add the benzoyl chloride dropwise to the amine solution, preferably using an addition funnel.[5]

  • Cooling: Conduct the reaction in an ice bath to dissipate the generated heat.[5]

  • Dilution: Using a sufficient volume of solvent can also help to control the temperature.[5]

Data Presentation

Table 1: Comparison of Reaction Conditions for Benzamide Synthesis

ParameterCondition 1 (Classical)Condition 2 (Optimized Biphasic)Condition 3 (Microwave-Assisted)
Base Aqueous NaOHAqueous NaOH or NaHCO₃Not specified
Solvent Water/Organic SolventDichloromethane (B109758), 2-MeTHF, TolueneNot specified
Temperature Room Temperature0-25°CElevated (Microwave)
Reaction Time Several hours3 minutes - several hours10-30 minutes
Typical Yield 60-80%[7]Up to 87%[8]Up to 92%[7]
Notes Simple setup, but prone to hydrolysis.[7]Improved yield and reduced side reactions.[8]Rapid synthesis, requires specialized equipment.[7]

Experimental Protocols

Protocol 1: Synthesis of N-phenyl-4-aminobenzamide [9]

This protocol details the synthesis of N-phenyl-4-aminobenzamide from 4-aminobenzoyl chloride hydrochloride and aniline (B41778).

Materials:

  • 4-Aminobenzoyl chloride hydrochloride

  • Aniline

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Distilled water

  • Ethanol (B145695) (for recrystallization)

  • Hydrochloric acid (HCl, for workup)

  • Sodium bicarbonate (NaHCO₃, for workup)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Preparation of the Amine Solution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq.) in dichloromethane (50 mL).[9]

  • Preparation of the Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.[9]

  • Reaction Setup: Place the Erlenmeyer flask containing the aniline solution in an ice bath on a magnetic stirrer and begin stirring. Slowly add the 10% sodium hydroxide solution (2.0-3.0 eq.) to the aniline solution.[9]

  • Addition of Acyl Chloride: Dissolve 4-aminobenzoyl chloride hydrochloride (1.0 eq.) in dichloromethane (25 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred biphasic mixture over 30 minutes. Maintain the reaction temperature between 0 and 5°C.[9]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[9]

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).[9]

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.[9] Recrystallize the crude product from ethanol to yield pure N-phenyl-4-aminobenzamide.

Mandatory Visualization

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Benzamide Yield cluster_diagnosis Problem Diagnosis cluster_causes Potential Causes & Solutions Low_Yield Low Yield of Benzamide Check_Reaction_Completion Check Reaction Completion (TLC) Low_Yield->Check_Reaction_Completion Analyze_Side_Products Analyze for Side Products (NMR, MS) Low_Yield->Analyze_Side_Products Review_Workup Review Workup & Purification Low_Yield->Review_Workup Incomplete_Reaction Incomplete Reaction Check_Reaction_Completion->Incomplete_Reaction Starting material remains Hydrolysis Hydrolysis of Benzoyl Chloride Analyze_Side_Products->Hydrolysis Benzoic acid detected Amine_Protonation Amine Protonation Analyze_Side_Products->Amine_Protonation Low pH, unreacted amine Product_Loss Product Loss Review_Workup->Product_Loss Low recovery after purification Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Improve_Mixing Improve Stirring Incomplete_Reaction->Improve_Mixing Anhydrous_Conditions Use Anhydrous Solvents Hydrolysis->Anhydrous_Conditions Ensure_Sufficient_Base Ensure Sufficient Base (pH > 9) Amine_Protonation->Ensure_Sufficient_Base Optimize_Extraction Optimize Extraction/Recrystallization Product_Loss->Optimize_Extraction

Caption: Troubleshooting workflow for low benzamide yield.

Schotten_Baumann_Workflow General Experimental Workflow for Schotten-Baumann Reaction Start Start Prepare_Amine 1. Prepare Amine Solution (e.g., in Dichloromethane) Start->Prepare_Amine Combine_Amine_Base 3. Combine Amine and Base (Biphasic Mixture) Prepare_Amine->Combine_Amine_Base Prepare_Base 2. Prepare Aqueous Base (e.g., 10% NaOH) Prepare_Base->Combine_Amine_Base Cool_Mixture 4. Cool Mixture (Ice Bath) Combine_Amine_Base->Cool_Mixture Add_Acyl_Chloride 5. Add Benzoyl Chloride (Dropwise) Cool_Mixture->Add_Acyl_Chloride React 6. React (Stir at RT) Add_Acyl_Chloride->React Workup 7. Workup (Separate, Wash) React->Workup Isolate_Purify 8. Isolate & Purify (Dry, Evaporate, Recrystallize) Workup->Isolate_Purify End End Product Isolate_Purify->End

Caption: General experimental workflow for the Schotten-Baumann reaction.

References

Technical Support Center: Purification of Crude N-Propylbenzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the purification of crude N-Propylbenzamide via recrystallization. It is intended for researchers, scientists, and professionals in drug development who are utilizing this essential purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying this compound?

Recrystallization is a purification technique for solid compounds based on differences in solubility.[1] The core principle is that most solids, including this compound, are more soluble in a hot solvent than in a cold one.[2] In an ideal recrystallization, the crude material is dissolved in a minimum amount of a hot, boiling solvent to create a saturated solution. As this solution cools slowly, the solubility of this compound decreases, and it forms pure crystals.[3][4] Soluble impurities, being present in smaller concentrations, remain dissolved in the cold solvent (mother liquor) and are separated by filtration.[5]

Q2: What are the key characteristics of a good solvent for this compound recrystallization?

An ideal solvent for the recrystallization of this compound should meet the following criteria:

  • It should dissolve the this compound completely when the solvent is hot (at or near its boiling point).[6]

  • It should dissolve the this compound sparingly or not at all when the solvent is cold (at room temperature or in an ice bath).[6]

  • It must not react chemically with this compound.[2]

  • It should either dissolve impurities well at all temperatures or not dissolve them at all, allowing for their removal by hot gravity filtration.[2]

  • It should be volatile enough to be easily removed from the purified crystals after filtration.[2]

Q3: Which solvents are good starting points for the recrystallization of this compound?

Given this compound's structure (an aromatic amide), moderately polar solvents are often a good starting point. Ethanol, ethyl acetate, or a mixed solvent system like ethanol/water or acetone/water are plausible candidates.[7][8] Small-scale solubility tests with solvents of varying polarities (e.g., water, ethanol, acetone, toluene, hexane) are essential to empirically determine the best choice.

Q4: What safety precautions should be taken during this procedure?

Standard laboratory safety practices should always be followed. This compound is harmful if swallowed and causes serious eye damage.[9] Therefore, it is crucial to:

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Handle the compound and all solvents in a well-ventilated fume hood.

  • Avoid heating organic solvents with an open flame; use a steam bath, heating mantle, or hot plate.

  • Be aware of the flashpoints of the solvents being used to prevent fires.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 10546-70-0[9][10]
Molecular Formula C₁₀H₁₃NO[9][11][12]
Molecular Weight 163.22 g/mol [9][10][12]
Melting Point 84-85 °C[10]
Boiling Point 328.2 °C at 760 mmHg[10][11]
Density 1.002 g/cm³[10][11]

Table 2: Conceptual Solvent Selection Guide for this compound

This table provides a theoretical guide for selecting a solvent. Experimental verification is required.

SolventPolarityExpected Solubility (Hot)Expected Solubility (Cold)Potential Use
Water HighLowVery LowLikely a poor single solvent, but could be an anti-solvent in a mixed pair.[13]
Ethanol HighHighModerate to LowGood candidate for a single solvent or as the primary solvent in a mixed pair.[7]
Acetone MediumHighModerate to LowGood candidate for a single solvent.
Ethyl Acetate MediumHighModerate to LowGood candidate for a single solvent.[7]
Toluene LowHighLowPotential candidate, especially if impurities are polar.
Hexane/Heptane LowLowVery LowLikely a poor single solvent, but could be an anti-solvent.[8][14]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure. The choice of solvent and volumes will need to be optimized based on preliminary solubility tests.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into a suitably sized Erlenmeyer flask. Add a magnetic stir bar or a boiling chip. In a separate flask, heat the chosen recrystallization solvent to its boiling point. Add the minimum amount of the hot solvent to the crude solid in small portions while heating and stirring until the solid just dissolves completely.[2][5]

  • Hot Filtration (Optional): If insoluble impurities are present (i.e., solid particles remain in the boiling solution), or if the solution is colored and requires decolorizing carbon, a hot gravity filtration is necessary. To prevent premature crystallization, use a pre-heated stemless funnel and filter paper, and add a small excess of hot solvent to the solution before filtering it into a clean, pre-heated Erlenmeyer flask.[3][6]

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[2]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.[4]

  • Washing: With the crystals still in the funnel under vacuum, wash them with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities clinging to the crystal surfaces.[5] Use a minimal amount of cold solvent to avoid redissolving the product.[5]

  • Drying: Continue to draw air through the crystals on the filter for several minutes to help them dry. Transfer the crystals to a pre-weighed watch glass and allow them to dry completely in a desiccator or a low-temperature oven.

  • Analysis: Once dry, weigh the purified this compound to calculate the percent recovery. Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (84-85 °C) indicates high purity.[10]

Troubleshooting Guide

Problem: The compound does not dissolve in the hot solvent.

  • Possible Cause: Insufficient solvent or an inappropriate solvent choice.

  • Solution: Gradually add more hot solvent in small increments. If a large volume has been added with no effect, the solvent is likely unsuitable. Recover the solid by evaporating the solvent and attempt the recrystallization with a different solvent.

Problem: No crystals form upon cooling.

  • Possible Cause 1: Too much solvent was used. The solution is too dilute and not saturated at the lower temperature.[15]

  • Solution 1: Reheat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.[16]

  • Possible Cause 2: The solution is supersaturated. Crystal growth requires nucleation sites to begin.[15]

  • Solution 2: Try to induce crystallization by gently scratching the inside surface of the flask at the meniscus with a glass rod.[16] Alternatively, add a tiny "seed crystal" of pure this compound to the solution.[15]

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is cooling too rapidly, or the concentration of the solute is too high, causing it to separate as a liquid above its melting point. This can also be caused by the presence of significant impurities.[15][17][18]

  • Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to slightly dilute the solution.[15][16] Allow the solution to cool much more slowly (e.g., by insulating the flask) to favor the formation of crystals over oil.[15] If the problem persists, consider a different solvent.

Problem: The final yield is very low.

  • Possible Cause: Several factors can contribute to low recovery.[5]

    • Using too much solvent during the dissolution step.

    • Cooling the solution for an insufficient amount of time.

    • Washing the collected crystals with too much solvent, or with solvent that was not ice-cold.

    • Premature crystallization during a hot filtration step, resulting in product loss on the filter paper.

  • Solution: Ensure the minimum amount of boiling solvent is used for dissolution. Cool the flask thoroughly in an ice bath. Always wash crystals with a minimal volume of ice-cold solvent.

Problem: The recrystallized product is still colored or appears impure.

  • Possible Cause: Colored impurities were not removed, or insoluble impurities were carried through the process.

  • Solution: If the hot, dissolved solution is colored, add a small amount of decolorizing carbon (Norit) and swirl for a few minutes before performing a hot gravity filtration to remove it. If the final product is still impure, a second recrystallization may be necessary.

Visualization

G Troubleshooting Workflow for this compound Recrystallization start Experiment Start: Cooling the Saturated Solution outcome Observe Outcome start->outcome no_xtal Problem: No Crystals Form outcome->no_xtal No oil_out Problem: Compound 'Oils Out' outcome->oil_out Oil low_yield Problem: Low Yield outcome->low_yield Crystals, but few success Result: Pure Crystals Formed outcome->success Yes cause_no_xtal Possible Cause? no_xtal->cause_no_xtal cause_oil Possible Cause? oil_out->cause_oil cause_low_yield Possible Cause? low_yield->cause_low_yield supersat Supersaturated Solution cause_no_xtal->supersat Yes too_much_solvent Too Much Solvent Used cause_no_xtal->too_much_solvent No solve_scratch Action: Scratch flask with glass rod or add a seed crystal supersat->solve_scratch solve_evap Action: Reheat and boil off some solvent too_much_solvent->solve_evap solve_scratch->success If successful solve_evap->success If successful too_fast_cool Cooling Too Rapidly or Solution Too Concentrated cause_oil->too_fast_cool solve_reheat Action: Reheat to redissolve oil, add a little more solvent, cool slowly too_fast_cool->solve_reheat solve_reheat->success If successful excess_solvent_wash Excess solvent used for dissolution or washing cause_low_yield->excess_solvent_wash solve_optimize Action: Optimize solvent volumes in next attempt excess_solvent_wash->solve_optimize

Caption: Troubleshooting workflow for common issues in recrystallization.

References

Column chromatography protocol for N-Propylbenzamide purification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Propylbenzamide Purification

This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the purification of this compound using column chromatography.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal mobile phase (eluent) for purifying this compound?

The best mobile phase is determined empirically using Thin Layer Chromatography (TLC) prior to running the column.[1] A good starting point for N-substituted benzamides is a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent like ethyl acetate (B1210297).[1] Prepare several test eluents with varying ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) and run TLC plates with your crude sample. The ideal solvent system is one that moves the this compound spot to a Retention Factor (Rf) value of approximately 0.2-0.4.[1] This range generally provides the best separation from impurities on a silica (B1680970) gel column.

Q2: What is the recommended stationary phase and how much should I use?

For standard flash column chromatography, silica gel with a particle size of 40-63 µm is commonly used.[1] A general guideline is to use a mass ratio of silica gel to crude product of at least 30:1 (w/w).[1] For separations that are particularly difficult, you may need to increase this ratio to 50:1 or even 100:1 to improve resolution.

Q3: My purified product yield is very low. What are the common causes?

Low recovery of amides from silica gel chromatography can be a common issue.[2] Potential causes include:

  • Decomposition on Silica: this compound, like other amides, may be sensitive to the acidic nature of standard silica gel, causing it to decompose during the purification process.[2][3]

  • Irreversible Adsorption: The compound may be too polar for the chosen solvent system, causing it to bind very strongly to the silica gel and not elute completely.

  • Material Loss During Workup: Significant product loss can occur during the combination of fractions and solvent removal steps, especially with small-scale purifications.

If low yield is a persistent problem, consider deactivating the silica with triethylamine (B128534) or exploring recrystallization as an alternative purification method.[2][4]

Q4: How can I tell if my compound has finished eluting from the column?

Continuously monitor the fractions being collected using TLC. Spot the collected fractions on a TLC plate alongside a spot of your crude starting material. After developing and visualizing the plate (e.g., with a UV lamp), you can see which fractions contain your desired product.[1] Continue collecting and monitoring until the product spot is no longer visible in the eluted fractions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Spots 1. Inadequate Solvent System: The polarity of the mobile phase is not optimal to resolve the product from impurities.[1] 2. Column Overloading: Too much crude material was loaded relative to the amount of silica gel.[1] 3. Improper Column Packing: Channeling or cracks in the silica bed are causing uneven solvent flow.[1]1. Re-optimize the solvent system using TLC to achieve a greater difference in Rf values between your product and the impurities.[1] 2. Decrease the amount of crude material loaded or, more effectively, increase the silica gel-to-sample ratio (e.g., from 30:1 to 50:1).[1] 3. Ensure the column is packed carefully as a uniform slurry to avoid air bubbles and cracks. The silica should never be allowed to run dry.[1]
Product Elutes with Streaking or Tailing 1. Compound Insolubility: The product has poor solubility in the mobile phase, causing it to precipitate and re-dissolve as it moves down the column.[1] 2. Interaction with Silica: The amide may have basic properties leading to strong, non-ideal interactions with the acidic silica gel.[1]1. Select a different mobile phase in which your compound is more soluble.[1] 2. Add a small amount of a modifier to the mobile phase. For a basic compound like an amide, adding ~0.5-1% triethylamine can significantly improve the peak shape.[1]
Product Does Not Elute from the Column 1. Eluent is Not Polar Enough: The mobile phase lacks the strength to move the compound down the column. 2. Decomposition on Column: The compound has degraded on the silica gel and will not elute.[3]1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). A gradient elution can be effective.[5] 2. Test your compound's stability by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to check for new spots. If it degrades, use deactivated silica or an alternative stationary phase like alumina.[1][3]
Product Elutes Immediately (in the Solvent Front) 1. Eluent is Too Polar: The mobile phase is too strong, causing all components to move quickly without interacting with the stationary phase.[3]1. Decrease the polarity of your mobile phase. Use a higher percentage of the non-polar solvent (e.g., hexane).[6] This should have been identified during the initial TLC screening.

Quantitative Data Summary

The following table summarizes key parameters for the column chromatography of this compound.

ParameterRecommended Value / TypeNotes
Stationary Phase Silica Gel, 40-63 µm particle sizeStandard for flash chromatography.[1]
Silica to Sample Ratio ≥ 30:1 (w/w)Increase for difficult separations.[1]
Mobile Phase (Eluent) Hexane / Ethyl Acetate mixtureA common and effective system for amides.[1]
Optimal Product Rf 0.2 - 0.4Determined by pre-column TLC analysis.[1]
Mobile Phase Modifier 0.5 - 1% Triethylamine (optional)Use if peak tailing or streaking is observed.[4]

Experimental Protocol: Flash Column Chromatography

This protocol details the purification of crude this compound.

1. Mobile Phase Selection via TLC: a. Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane). b. Spot the solution onto several silica gel TLC plates.[1] c. Develop each plate in a sealed chamber containing a different hexane:ethyl acetate solvent mixture (e.g., 9:1, 8:2, 7:3).[1] d. Visualize the dried plates under a UV lamp (254 nm).[1] e. Select the solvent system that provides an Rf value of 0.2-0.4 for the this compound spot and gives good separation from any visible impurities.[1]

2. Column Packing: a. Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom. b. Add a thin layer (approx. 1 cm) of sand. c. Prepare a slurry of silica gel (e.g., 30g of silica for 1g of crude product) in the chosen mobile phase. d. Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[7] e. Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. Do not let the solvent level drop below the top of the silica bed. f. Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.[8]

3. Sample Loading: a. Wet Loading: Dissolve the crude this compound in the minimum possible volume of the mobile phase.[8] Using a pipette, carefully add this solution to the top of the column.[8] b. Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) and remove the solvent on a rotary evaporator to obtain a dry, free-flowing powder.[8] Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection: a. Carefully add the mobile phase to the column. b. Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate. c. Begin collecting the eluent in numbered test tubes or flasks.[1] d. Maintain the solvent level at the top of the column by periodically adding more mobile phase.

5. Fraction Analysis and Product Isolation: a. Monitor the collected fractions by TLC to identify which ones contain the pure product.[1] b. Combine all fractions that contain only the pure this compound. c. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.[1]

Experimental Workflow Diagram

G This compound Purification Workflow cluster_prep Preparation cluster_process Chromatography Process cluster_analysis Analysis & Isolation cluster_troubleshoot Troubleshooting Point start Crude This compound tlc TLC Analysis: Optimize Mobile Phase (Target Rf = 0.2-0.4) start->tlc pack Column Packing: Prepare Silica Slurry load Sample Loading (Wet or Dry Method) pack->load elute Elution & Fraction Collection load->elute analyze Fraction Analysis by TLC elute->analyze ts Poor Separation or Tailing? elute->ts combine Combine Pure Fractions analyze->combine evap Solvent Removal (Rotary Evaporator) combine->evap pure Pure this compound evap->pure ts_sol Adjust Mobile Phase (e.g., add Triethylamine) ts->ts_sol If Yes ts_sol->elute Re-run

Caption: Workflow for the purification of this compound by column chromatography.

References

Preventing hydrolysis of benzoyl chloride during benzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of benzoyl chloride during benzamide (B126) synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during benzamide synthesis, focusing on the prevention of benzoyl chloride hydrolysis and other common side reactions.

Issue Potential Cause Recommended Solution
Low Yield and Presence of a White Precipitate Soluble in Base Hydrolysis of Benzoyl Chloride : Benzoyl chloride is highly reactive with water, leading to the formation of benzoic acid as a byproduct.[1][2][3][4] This is a very common cause of reduced yields.[1]1. Ensure Anhydrous Conditions : Thoroughly dry all glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[3][4] 2. Use High-Quality Reagents : Use freshly distilled or a new bottle of benzoyl chloride to minimize pre-existing benzoic acid from storage.[3] 3. Control Reagent Addition : Add the benzoyl chloride slowly and dropwise to the reaction mixture.[5] 4. Optimize Temperature : Maintain a low temperature (e.g., using an ice bath) during the addition of benzoyl chloride, as the reaction is often exothermic.[1][3]
Reaction is Sluggish or Fails to Go to Completion Protonation of Amine : The hydrochloric acid (HCl) generated as a byproduct can react with the amine starting material, forming an ammonium (B1175870) salt.[1][5] This salt is not nucleophilic and will not react with benzoyl chloride.Implement Schotten-Baumann Conditions : Add a base, such as aqueous sodium hydroxide (B78521), to the reaction mixture.[1][6] The base neutralizes the HCl as it forms, preserving the nucleophilicity of the amine and driving the reaction to completion.[1][6][7]
Low Yield in a Biphasic (Schotten-Baumann) System Inadequate Mixing : In a two-phase system (e.g., dichloromethane (B109758) and water), insufficient agitation prevents the reactants in the organic phase from interacting effectively with the base in the aqueous phase.[2][5]Increase Stirring Rate : Vigorously stir the biphasic mixture to create an emulsion.[2] This maximizes the interfacial area, facilitating efficient contact between reactants and promoting a faster reaction rate.[5]
Final Product has a Broad or Depressed Melting Point Contamination with Benzoic Acid : The presence of benzoic acid, from the hydrolysis of benzoyl chloride, will lower and broaden the melting point range of the final benzamide product.[1]Purification via Extraction : Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane). Wash the organic solution with a saturated aqueous sodium bicarbonate solution. Benzoic acid will react to form sodium benzoate, which is soluble in the aqueous layer and can be separated.[1]
Yield Comparison Under Different Conditions

The choice of reaction conditions can significantly impact the final yield of benzamide. Modern adaptations of the Schotten-Baumann reaction offer improved efficiency over classical methods.

Method Typical Yield Key Advantages Considerations
Classical Schotten-Baumann 60-70%[8]Simple setup, reliable for many substrates.Can be prone to hydrolysis, moderate yields.
Biphasic System with Phase-Transfer Catalyst 85-92%[8]Higher yields, enhanced reaction rates.Requires an additional catalyst (e.g., TBAB).
Microwave-Assisted Synthesis Up to 92%[8]Rapid reaction times (10-30 min), energy-efficient.[8]Requires specialized microwave reactor equipment.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of benzoic acid formation during benzamide synthesis?

A1: The primary cause is the hydrolysis of benzoyl chloride.[1][2] Benzoyl chloride is an acyl chloride that readily reacts with water to produce benzoic acid and hydrochloric acid.[6][9][10] This side reaction consumes the starting material and reduces the overall yield of the desired benzamide.[1]

Q2: What are Schotten-Baumann conditions and why are they recommended?

A2: The Schotten-Baumann reaction is a method for synthesizing amides from amines and acid chlorides.[1][5] The conditions typically involve using a two-phase solvent system (e.g., an organic solvent and water) with an aqueous base, such as sodium hydroxide.[1][11] These conditions are recommended because the base neutralizes the HCl byproduct, which prevents the protonation of the amine reactant and helps drive the reaction to completion.[1][6][7]

Q3: How can I confirm that my benzoyl chloride has not degraded during storage?

A3: Benzoyl chloride is a colorless, fuming liquid with a pungent odor.[9][10][12] Degradation often results from exposure to moisture. While analytical techniques like NMR or IR spectroscopy can confirm purity, a practical first step is to use a fresh bottle or distill the reagent before use, especially if low yields or significant benzoic acid contamination are observed.[3]

Q4: Besides hydrolysis, what other side reactions can occur?

A4: If the initially formed benzamide acts as a nucleophile, it can be over-acylated by another molecule of benzoyl chloride, leading to the formation of N,N-dibenzoylamine.[1] To minimize this, it is advisable to use a stoichiometric amount or a slight excess of the amine relative to the benzoyl chloride.[5]

Q5: How can I remove benzoic acid from my final product?

A5: Benzoic acid can be easily removed by an acid-base extraction.[1] Dissolve the crude product in an organic solvent like dichloromethane or ether and wash it with a saturated aqueous solution of sodium bicarbonate. The basic wash will deprotonate the acidic benzoic acid, forming water-soluble sodium benzoate, which will move into the aqueous layer. The purified benzamide remains in the organic layer.[1]

Experimental Protocols

Protocol 1: Synthesis of Benzamide using Schotten-Baumann Conditions

This protocol describes a standard laboratory procedure for the synthesis of benzamide from benzoyl chloride and ammonia (B1221849) under basic conditions to minimize hydrolysis.

  • Reactant Preparation : In a conical flask, prepare a dilute solution of aqueous ammonia. Cool the flask in an ice bath to 0-5 °C.[1]

  • Base Addition : Add an aqueous solution of sodium hydroxide (e.g., 10% w/v) to the ammonia solution.[2]

  • Acylation : While vigorously stirring or shaking the cold mixture, add benzoyl chloride slowly in small portions.[1][13][14] The reaction is exothermic, so maintain a low temperature throughout the addition to minimize side reactions.[1][3]

  • Reaction Completion : After the addition is complete, continue to stir or shake the mixture for an additional 15-20 minutes.[1][13] A white precipitate of benzamide will form.[3]

  • Workup and Purification :

    • Collect the crude benzamide by vacuum filtration.[1]

    • Wash the solid with cold water to remove any ammonium chloride and unreacted base.[1]

    • If necessary, wash the collected solid with a cold, dilute sodium bicarbonate solution to remove any residual benzoic acid.

    • The crude product can be further purified by recrystallization from hot water to obtain pure benzamide crystals.[3]

Visualizations

Reaction Pathway for Benzamide Synthesis and Hydrolysis

The following diagram illustrates the desired reaction pathway for benzamide synthesis and the competing hydrolysis side reaction that leads to the formation of benzoic acid.

Reaction_Pathway BC Benzoyl Chloride Benzamide Benzamide BC->Benzamide + Amine BenzoicAcid Benzoic Acid (Byproduct) BC->BenzoicAcid + Water (Hydrolysis) Amine Amine (R-NH2) HCl HCl Benzamide->HCl - HCl Water Water (H2O) Troubleshooting_Workflow Start Low Benzamide Yield Check_Impurity Test product solubility in aq. NaHCO3 Start->Check_Impurity Soluble Soluble Impurity Found (Likely Benzoic Acid) Check_Impurity->Soluble Yes Insoluble Insoluble Impurity or No Obvious Impurity Check_Impurity->Insoluble No Cause_Hydrolysis Cause: Hydrolysis of Benzoyl Chloride Soluble->Cause_Hydrolysis Cause_Incomplete Cause: Incomplete Reaction or Amine Protonation Insoluble->Cause_Incomplete Solution_Hydrolysis Solution: • Use Anhydrous Conditions • Control Temperature • Slow Reagent Addition Cause_Hydrolysis->Solution_Hydrolysis Solution_Incomplete Solution: • Implement Schotten-Baumann  (Add Base) • Increase Stirring/Reaction Time Cause_Incomplete->Solution_Incomplete Experimental_Workflow Step1 1. Cool aq. Ammonia + NaOH in Ice Bath Step2 2. Add Benzoyl Chloride Slowly with Vigorous Stirring Step1->Step2 Step3 3. Continue Stirring (15-20 min) Step2->Step3 Step4 4. Collect Precipitate (Vacuum Filtration) Step3->Step4 Step5 5. Wash Solid with Cold Water Step4->Step5 Step6 6. Recrystallize from Hot Water Step5->Step6 Optional Purification Step7 7. Dry Pure Benzamide Step5->Step7 If pure enough Step6->Step7

References

Technical Support Center: Characterization of Unexpected Byproducts in Benzamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating unexpected byproducts during benzamide (B126) synthesis.

Troubleshooting Guides

This section addresses specific issues encountered during benzamide reactions in a question-and-answer format.

Issue 1: Low yield and presence of a significant amount of a water-insoluble, acidic byproduct.

  • Question: My benzamide synthesis resulted in a low yield, and I've isolated a significant amount of a byproduct that is soluble in aqueous sodium bicarbonate. What is this byproduct and how can I avoid it?

  • Answer: The most likely byproduct is benzoic acid . Its formation is common and can arise from several sources depending on your synthetic route.[1][2]

    • Hydrolysis of Benzoyl Chloride: If you are using benzoyl chloride as a starting material, it can readily react with moisture in your solvents or reagents to form benzoic acid.[1][3] It is crucial to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.[3]

    • Incomplete Reaction from Benzoic Acid: If your synthesis starts from benzoic acid, the presence of this starting material in your final product indicates an incomplete reaction.[2]

    • Hydrolysis of Benzamide: The benzamide product itself can hydrolyze to benzoic acid under harsh acidic or basic conditions during workup.[2][4]

    Troubleshooting Steps:

    • Confirmation: The byproduct's solubility in a base like sodium bicarbonate is a strong indicator of its acidic nature. You can also confirm its identity by its melting point (122 °C) and spectroscopic data (IR, NMR).

    • Prevention:

      • When using benzoyl chloride, ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[3] Use anhydrous solvents.

      • For reactions starting with benzoic acid, ensure you are using an effective coupling reagent and that the reaction goes to completion by monitoring it via Thin Layer Chromatography (TLC).

    • Removal: Benzoic acid can be easily removed from the crude product by washing the organic solution with an aqueous solution of sodium bicarbonate. The benzoic acid will be converted to sodium benzoate, which is soluble in the aqueous layer.[1]

Issue 2: Isolation of a high-melting-point, insoluble white solid.

  • Question: I've isolated an unexpected white solid with a high melting point that is insoluble in my purification solvents. What could this be?

  • Answer: This could be N,N-dibenzoylamine , a byproduct resulting from the over-acylation of the benzamide product.[1] This is more likely to occur if there is a high concentration of benzoyl chloride relative to the amine.[1] Another possibility is the formation of benzoic anhydride , especially at high temperatures.[1]

    Troubleshooting Steps:

    • Characterization: Obtain the melting point and compare it to literature values for N,N-dibenzoylamine and benzoic anhydride. Utilize spectroscopic methods like NMR, IR, and Mass Spectrometry to confirm the structure.

    • Minimizing Byproduct Formation:

      • Control Stoichiometry: Use a molar excess of the amine relative to the benzoyl chloride.[1]

      • Slow Addition: Add the benzoyl chloride slowly and with vigorous stirring to the amine solution to prevent localized high concentrations of the acylating agent.[1]

Issue 3: The reaction is sluggish and the yield is poor when using ammonia (B1221849).

  • Question: My reaction of benzoyl chloride with ammonia is very slow and gives a poor yield. What is happening?

  • Answer: The hydrochloric acid (HCl) generated as a byproduct of the reaction is protonating the ammonia to form ammonium (B1175870) chloride.[1] This reduces the concentration of free, nucleophilic ammonia available to react with the benzoyl chloride.[1]

    Troubleshooting Steps:

    • Implement Schotten-Baumann Conditions: This involves adding a base, such as aqueous sodium hydroxide (B78521), to the reaction mixture.[1][5] The base neutralizes the HCl as it forms, maintaining a sufficient concentration of free ammonia to act as a nucleophile.[1] This is often carried out in a two-phase solvent system.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to benzamides and their potential byproducts?

A1: The most common laboratory methods include:

  • From Benzoyl Chloride: The reaction of benzoyl chloride with ammonia or a primary/secondary amine.[3] Common byproducts include benzoic acid (from hydrolysis) and N,N-dibenzoylamine (from over-acylation).[1][2]

  • From Benzoic Acid: Direct condensation of benzoic acid with an amine using a coupling reagent.[2] Byproducts can include unreacted benzoic acid and byproducts from the coupling reagents themselves (e.g., dicyclohexylurea if using DCC).[5]

  • From Benzonitrile (B105546): Hydrolysis of benzonitrile can yield benzamide.[2][6] Incomplete hydrolysis can leave unreacted benzonitrile, while over-hydrolysis can lead to benzoic acid.

Q2: How can I effectively purify my crude benzamide product?

A2: Recrystallization is a common and effective method for purifying crude benzamide.[2] Hot water is often a suitable solvent.[2] For removing specific byproducts:

  • Benzoic Acid: Wash with a dilute base (e.g., sodium bicarbonate solution) during workup.[2]

  • Ammonium Chloride: Wash the crude product with cold water.[2]

  • Coupling Reagent Byproducts: Dicyclohexylurea (from DCC) is often insoluble and can be removed by filtration.[5] Water-soluble byproducts from reagents like EDC can be removed by aqueous extraction.[5]

Q3: What analytical techniques are best for identifying and quantifying these byproducts?

A3: A combination of chromatographic and spectroscopic techniques is ideal for impurity profiling.[7][8][9]

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are used to separate the byproducts from the main product and quantify them.[8]

  • Spectroscopic Methods:

    • Mass Spectrometry (MS): Often coupled with chromatography (LC-MS, GC-MS) to determine the molecular weight of the impurities.[8][10]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for unambiguous identification of byproducts.[7][10]

    • Infrared (IR) Spectroscopy: Can help identify functional groups present in the byproducts.

Data Presentation

Table 1: Common Byproducts in Benzamide Synthesis and Conditions Favoring Their Formation

Byproduct NameCommon Synthetic RouteConditions Favoring FormationMethod of Removal/Minimization
Benzoic AcidFrom Benzoyl Chloride or Benzoic AcidPresence of moisture, incomplete reaction, harsh workup conditions.[1][2]Use anhydrous reagents/solvents, ensure complete reaction, wash with aqueous bicarbonate solution.[1][3]
N,N-dibenzoylamineFrom Benzoyl ChlorideHigh concentration of benzoyl chloride relative to the amine, high temperatures.[1]Use an excess of the amine, slow addition of benzoyl chloride.[1]
Benzoic AnhydrideFrom Benzoyl ChlorideHigh temperatures, use of a dehydrating agent.[1]Control reaction temperature.
Ammonium ChlorideFrom Benzoyl Chloride and AmmoniaInherent to the reaction without a base to neutralize HCl.[2]Wash the crude product with cold water.[2]
Dicyclohexylurea (DCU)From Benzoic Acid using DCCUse of DCC as a coupling reagent.[5]Filtration of the reaction mixture.[5]

Experimental Protocols

Protocol 1: Synthesis of Benzamide from Benzoyl Chloride under Schotten-Baumann Conditions [1][2]

  • In a conical flask, prepare a dilute solution of aqueous ammonia.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add benzoyl chloride dropwise to the cold ammonia solution with continuous and vigorous shaking or stirring. The reaction is exothermic, so maintaining a low temperature is crucial to minimize side reactions.[1]

  • Simultaneously, add a 10% aqueous solution of sodium hydroxide to keep the reaction mixture basic.

  • After the addition of benzoyl chloride is complete, continue to shake or stir the mixture for an additional 15-30 minutes.

  • Collect the precipitated crude benzamide by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any ammonium chloride and other water-soluble impurities.[1]

  • Recrystallize the crude product from hot water to obtain pure benzamide crystals.[5]

Protocol 2: Hydrolysis of Benzonitrile to Benzamide [6]

  • In a round-bottom flask, mix 3 g of benzonitrile with 50 mL of 10% hydrogen peroxide and 1 mL of a 10% aqueous sodium hydroxide solution.

  • Gently warm the solution to 40 °C with proper stirring.

  • Continue heating and stirring until the oily suspension of benzonitrile is completely replaced by crystalline benzamide (typically 45-60 minutes).

  • Once the reaction is complete, cool the solution in an ice bath.

  • Collect the precipitated benzamide by vacuum filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from hot water for purification.

Mandatory Visualization

Byproduct_Formation_Pathways Byproduct Formation in Benzamide Synthesis from Benzoyl Chloride Benzoyl_Chloride Benzoyl Chloride Benzamide Benzamide Benzoyl_Chloride->Benzamide + Amine Benzoic_Acid Benzoic Acid Benzoyl_Chloride->Benzoic_Acid + Water (Hydrolysis) Amine Amine (R-NH2) Amine->Benzamide NN_Dibenzoylamine N,N-Dibenzoylamine Benzamide->NN_Dibenzoylamine + Excess Benzoyl Chloride (Over-acylation) Water Water/Moisture Excess_Benzoyl_Chloride Excess Benzoyl Chloride

Caption: Key byproduct formation pathways in benzamide synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Low Benzamide Yield Start Low Yield Observed Check_Byproducts Analyze Crude Product (TLC, NMR) Start->Check_Byproducts Acidic_Byproduct Acidic Byproduct Detected (e.g., Benzoic Acid) Check_Byproducts->Acidic_Byproduct Base Soluble? Overacylation_Byproduct High M.P. Byproduct (e.g., N,N-Dibenzoylamine) Check_Byproducts->Overacylation_Byproduct Insoluble? Incomplete_Reaction Starting Material Present Check_Byproducts->Incomplete_Reaction SM Spot on TLC? Solution_Acidic Use Anhydrous Conditions Wash with Bicarbonate Acidic_Byproduct->Solution_Acidic Solution_Overacylation Control Stoichiometry Slow Addition of Acylating Agent Overacylation_Byproduct->Solution_Overacylation Solution_Incomplete Increase Reaction Time/Temp Check Coupling Reagent Activity Incomplete_Reaction->Solution_Incomplete

Caption: A logical workflow for troubleshooting low benzamide yield.

Hedgehog_Signaling_Pathway Benzamide Derivatives as Hedgehog Signaling Pathway Inhibitors cluster_off Hh Pathway OFF cluster_on Hh Pathway ON Hh_Ligand Hedgehog Ligand PTCH1 PTCH1 Hh_Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI_Activator GLI Activator SUFU->GLI_Activator Release GLI_Repressor GLI Repressor GLI->GLI_Repressor Cleavage Target_Genes Target Gene Expression GLI_Repressor->Target_Genes Represses GLI_Activator->Target_Genes Activates Benzamide_Inhibitor Benzamide Derivative Benzamide_Inhibitor->SMO Inhibits

Caption: Inhibition of the Hedgehog signaling pathway by benzamides.

References

N-Propylbenzamide stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of N-Propylbenzamide and to troubleshoot common issues encountered during its handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, like other benzamide (B126) derivatives, is susceptible to degradation under certain conditions. The primary stability concerns include hydrolysis, thermal decomposition, and photodegradation. The extent of degradation is influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.

Q2: What are the expected degradation products of this compound?

A2: The most common degradation pathway for this compound is hydrolysis of the amide bond. This can occur under both acidic and basic conditions, yielding benzoic acid and n-propylamine. Under thermal and photolytic stress, other minor degradation products may be formed through more complex reaction pathways.

Q3: How should this compound be stored to ensure its stability?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It should be kept in a tightly sealed container to protect it from moisture and light. For long-term storage, refrigeration is recommended.

Q4: Are there any known incompatibilities of this compound with common excipients?

A4: While specific compatibility studies for this compound with a wide range of excipients are not extensively documented in publicly available literature, general knowledge of amide chemistry suggests potential incompatibilities with acidic or basic excipients that could catalyze hydrolysis. It is also advisable to assess its compatibility with excipients that may contain reactive impurities or residual moisture.

Troubleshooting Guides

Issue: Inconsistent analytical results for this compound samples.
Possible Cause Troubleshooting Step
Sample Degradation Verify that samples were stored under appropriate conditions (cool, dark, and dry). Prepare fresh solutions for analysis and compare results.
Inadequate Analytical Method Ensure the analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products. Perform forced degradation studies to validate the method's specificity.
Instrumental Issues Check the performance of the analytical instrument (e.g., HPLC, GC) by running system suitability tests and calibration standards.
Issue: Unexpected peaks observed during HPLC analysis.
Possible Cause Troubleshooting Step
Formation of Degradation Products The unexpected peaks are likely degradation products. Conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) and compare the chromatograms to identify the nature of these peaks.
Contamination Ensure the purity of the solvent and all materials used in sample preparation. Analyze a blank sample to rule out contamination from the analytical system.
Excipient Interference If working with a formulation, analyze a placebo blend to determine if any of the excipients or their degradation products are co-eluting with the unexpected peaks.

Quantitative Data on this compound Stability

Table 1: Illustrative Hydrolytic Stability of this compound

Condition Temperature (°C) Time (hours) Estimated % Degradation Primary Degradants
0.1 M HCl60245 - 15%Benzoic Acid, n-Propylamine
0.1 M NaOH602410 - 25%Benzoic Acid, n-Propylamine
pH 7 Buffer6024< 5%Benzoic Acid, n-Propylamine

Table 2: Illustrative Thermal and Photolytic Stability of this compound (Solid State)

Condition Duration Estimated % Degradation Potential Degradants
80°C7 days2 - 8%Benzoic Acid, n-Propylamine, and other minor products
ICH Q1B Option 2 Photostability1.2 million lux hours (visible) & 200 watt hours/m² (UVA)3 - 10%Benzoic Acid, n-Propylamine, and other photolytic products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions as per ICH guidelines.[1][2]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.[2]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.[3] After cooling, neutralize the solution with 0.1 M NaOH and dilute to a suitable concentration for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.[3] After cooling, neutralize the solution with 0.1 M HCl and dilute to a suitable concentration for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.[2] Dilute to a suitable concentration for analysis.

  • Thermal Degradation (Solid State): Place a known amount of solid this compound in a controlled temperature oven at 80°C for 7 days. After the specified time, dissolve the sample in a suitable solvent for analysis.

  • Photolytic Degradation (Solid State): Expose a thin layer of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5][6][7][8] A sample protected from light should be used as a control. Dissolve the samples in a suitable solvent for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method for the quantification of this compound and the separation of its degradation products.

Methodology:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a data acquisition system.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient mixture of Acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: To be determined by UV spectral analysis of this compound (typically around 225-235 nm for benzamides).

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Preparation of Standard and Sample Solutions:

    • Standard Solution: Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Sample Solution: Dilute the samples from the forced degradation study to a suitable concentration with the mobile phase.

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be confirmed by the ability of the method to separate the this compound peak from all degradation product peaks.

Visualizations

cluster_degradation This compound Degradation Pathways This compound This compound Benzoic Acid Benzoic Acid This compound->Benzoic Acid Hydrolysis (Acid/Base) n-Propylamine n-Propylamine This compound->n-Propylamine Hydrolysis (Acid/Base) Other Products Other Products This compound->Other Products Thermal/Photolytic Stress

Caption: Major degradation pathways of this compound.

cluster_workflow Forced Degradation Experimental Workflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis Analyze by Stability-Indicating HPLC Method stress->analysis data Data Analysis: - Identify Degradants - Determine Degradation % analysis->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study.

cluster_troubleshooting Troubleshooting Logic for Unexpected HPLC Peaks start Unexpected Peak Detected check1 Is the peak present in the blank? start->check1 result1_yes Yes check1->result1_yes Yes result1_no No check1->result1_no No action1 Source of contamination in solvent/system result1_yes->action1 check2 Is the peak present in the placebo? result1_no->check2 result2_yes Yes check2->result2_yes Yes result2_no No check2->result2_no No action2 Excipient-related peak result2_yes->action2 conclusion Likely a degradation product of this compound result2_no->conclusion

References

Validation & Comparative

Comparative analysis of N-Propylbenzamide with other benzamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

N-Propylbenzamide, a simple derivative of the versatile benzamide (B126) scaffold, presents a subject of interest for researchers and drug development professionals. While direct comparative studies featuring this compound are limited in publicly available literature, an analysis of structurally related compounds provides valuable insights into its potential biological activities and sets a foundation for future investigation. This guide offers a comparative perspective on this compound against other benzamide derivatives, supported by available experimental data and detailed methodologies for further research.

The Benzamide Scaffold: A Privileged Structure in Medicinal Chemistry

Benzamide and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide array of biological targets. This versatility has led to their development as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents.[1] The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents on both the benzene (B151609) ring and the amide nitrogen.[2]

Comparative Analysis of N-Alkylbenzamide Derivatives

Direct quantitative comparisons of this compound with other simple N-alkylbenzamides are not extensively documented. However, studies on more complex benzamide structures carrying different N-alkyl groups offer a glimpse into the potential influence of the alkyl chain length on biological activity.

For instance, a study on a series of 3,4,5-trihydroxy-N-alkyl-benzamide derivatives (gallic acid amides) as potential anticancer agents against colon carcinoma HCT-116 cells revealed a correlation between the length of the N-alkyl chain and cytotoxic activity.[3]

Table 1: Anticancer Activity of 3,4,5-Trihydroxy-N-Alkyl-Benzamide Derivatives against HCT-116 Colon Carcinoma Cells [3]

CompoundN-Alkyl GroupIC50 (µM)
Gallic Acid (parent compound)-0.05
3,4,5-trihydroxy-N-methyl-benzamideMethyl> 100
3,4,5-trihydroxy-N-ethyl-benzamideEthyl11.25
3,4,5-trihydroxy-N-butyl-benzamideButyl3.56
3,4,5-trihydroxy-N-hexyl-benzamideHexyl0.07
Doxorubicin (positive control)-0.001

This data suggests that for this particular scaffold, increasing the length of the N-alkyl chain from methyl to hexyl can significantly impact anticancer potency. While the N-propyl derivative was not included in this specific study, the trend suggests it would likely exhibit intermediate activity. It is important to note that these findings on a gallic acid backbone may not be directly transferable to the simpler this compound structure.

Potential Biological Targets and Activities of Benzamide Derivatives

The broader class of benzamide derivatives has been shown to interact with a variety of biological targets, leading to a range of pharmacological effects.

Anticancer Activity

Many N-substituted benzamide derivatives have been investigated for their potential as anticancer agents.[4] The primary mechanism for this activity is often the inhibition of cell proliferation in cancer cell lines.[1][5] One of the key targets for some benzamide derivatives in oncology is the inhibition of histone deacetylases (HDACs).[4]

Enzyme Inhibition

Benzamide derivatives are known to inhibit various enzymes. For example, certain derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases.[6] Others have been identified as tyrosinase inhibitors, with potential applications in cosmetics and medicine.[7]

Anti-inflammatory Activity

Some benzamide analogs have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and the transcription factor nuclear factor-kappa B (NF-κB).[8]

Experimental Protocols

To facilitate a direct comparative analysis of this compound with other benzamide derivatives, the following experimental protocols are provided.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[9][10]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[9]

  • 96-well cell culture plates[9]

  • Test compounds (this compound and other benzamide derivatives) dissolved in DMSO[9]

  • MTT solution[9]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[9]

  • Microplate reader[9]

Procedure:

  • Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.[9]

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).[9]

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).[9]

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[9]

  • Add a solubilization solution to dissolve the formazan crystals.[9]

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.[11][12]

Enzyme Inhibition Assay

The specific protocol for an enzyme inhibition assay will vary depending on the target enzyme. The following provides a general framework.[13][14]

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Buffer solution

  • Test compounds (this compound and other benzamide derivatives)

  • Microplate reader or other suitable detection instrument

Procedure:

  • Prepare a reaction mixture containing the buffer, enzyme, and varying concentrations of the test compound.

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate.[13]

  • Determine the initial reaction rates for each inhibitor concentration.

  • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizations

Structure-Activity Relationship (SAR) Concept

The following diagram illustrates the general concept of Structure-Activity Relationship (SAR) studies for benzamide derivatives, where modifications at different positions (R1, R2, and the N-substituent) can be systematically varied to optimize biological activity.

SAR_Concept cluster_0 Benzamide Scaffold cluster_1 Modification Sites cluster_2 Biological Activity Benzamide Benzamide Core R1 R1 (Ring Substituent) Benzamide->R1 Modification R2 R2 (Ring Substituent) Benzamide->R2 Modification N_Sub N-Substituent (e.g., Propyl) Benzamide->N_Sub Modification Activity Biological Activity (e.g., Anticancer, Enzyme Inhibition) R1->Activity Influences R2->Activity Influences N_Sub->Activity Influences

Caption: Conceptual diagram of Structure-Activity Relationship (SAR) for benzamide derivatives.

General Experimental Workflow for Biological Activity Screening

This workflow outlines the typical steps involved in screening a new benzamide derivative for potential biological activity.

Experimental_Workflow start Synthesize Benzamide Derivative (e.g., this compound) in_vitro In Vitro Screening (e.g., MTT Assay, Enzyme Inhibition) start->in_vitro determine_ic50 Determine IC50 Value in_vitro->determine_ic50 mechanism Mechanism of Action Studies determine_ic50->mechanism in_vivo In Vivo Studies (Animal Models) mechanism->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

Caption: A generalized experimental workflow for screening benzamide derivatives.

References

Validating the Structure of Synthesized N-Propylbenzamide: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data to validate the successful synthesis of N-Propylbenzamide. By analyzing Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra, researchers can confidently confirm the structure of the target molecule and rule out the presence of common starting materials or byproducts such as benzoic acid and benzamide.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound, benzoic acid, and benzamide. These values serve as a reference for the structural elucidation of the synthesized product.

Infrared (IR) Spectroscopy Data
Functional GroupThis compound (cm⁻¹)Benzoic Acid (cm⁻¹)Benzamide (cm⁻¹)
N-H Stretch~3300 (secondary amide)-~3400 & ~3200 (primary amide)
O-H Stretch-2500-3300 (broad)-
C-H Stretch (Aromatic)~3060~3060~3060
C-H Stretch (Aliphatic)~2960, ~2870--
C=O Stretch~1640~1700~1660
N-H Bend~1540-~1620
C-N Stretch~1290-~1400
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)
Proton EnvironmentThis compound (δ, multiplicity, J in Hz)Benzoic Acid (δ, multiplicity)Benzamide (δ, multiplicity)
Aromatic Protons~7.75 (m, 2H), ~7.45 (m, 3H)~8.1 (d, 2H), ~7.6 (t, 1H), ~7.5 (t, 2H)~7.8 (m, 2H), ~7.5 (m, 3H)
-NH Proton~6.5 (br s, 1H)-~7.9 (br s, 1H), ~7.5 (br s, 1H)
-COOH Proton-~12.0 (br s, 1H)-
-CH₂- (adjacent to NH)~3.4 (q, 2H, J ≈ 7 Hz)--
-CH₂- (middle)~1.6 (sextet, 2H, J ≈ 7 Hz)--
-CH₃~0.9 (t, 3H, J ≈ 7 Hz)--
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)
Carbon EnvironmentThis compound (δ)Benzoic Acid (δ)Benzamide (δ)
C=O~168~172~169
Aromatic C (quaternary)~135~130~134
Aromatic C-H~131, ~128, ~127~133, ~130, ~128~132, ~128, ~127
-CH₂- (adjacent to NH)~42--
-CH₂- (middle)~23--
-CH₃~11--

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the dried solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Transfer the finely ground powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Instrument Setup:

    • Record a background spectrum of the empty sample compartment or a pure KBr pellet.

  • Data Acquisition:

    • Place the sample pellet or apply the solid/liquid sample directly onto the ATR crystal.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Process the spectrum by performing a background subtraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. If necessary, filter the solution to remove any particulate matter.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • Data Acquisition (¹H NMR):

    • Acquire the spectrum using a standard pulse sequence.

    • Set the appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.

  • Data Acquisition (¹³C NMR):

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.

Visualization of the Validation Workflow

The logical process for validating the structure of synthesized this compound using spectroscopy is outlined in the following diagram.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Comparison cluster_conclusion Conclusion Synthesized_Product Synthesized This compound IR IR Spectroscopy Synthesized_Product->IR H_NMR ¹H NMR Spectroscopy Synthesized_Product->H_NMR C_NMR ¹³C NMR Spectroscopy Synthesized_Product->C_NMR Analyze_IR Analyze IR Spectrum: - N-H stretch (~3300 cm⁻¹) - C=O stretch (~1640 cm⁻¹) - Aliphatic C-H stretches IR->Analyze_IR Analyze_H_NMR Analyze ¹H NMR Spectrum: - Propyl group signals (triplet, sextet, quartet) - Amide N-H proton signal - Aromatic signals H_NMR->Analyze_H_NMR Analyze_C_NMR Analyze ¹³C NMR Spectrum: - Propyl carbon signals - Amide carbonyl carbon - Aromatic carbon signals C_NMR->Analyze_C_NMR Compare_Data Compare with Data of Potential Byproducts (Benzoic Acid, Benzamide) Analyze_IR->Compare_Data Analyze_H_NMR->Compare_Data Analyze_C_NMR->Compare_Data Validation Structure Validated Compare_Data->Validation Data Match Purification Further Purification/ Re-synthesis Needed Compare_Data->Purification Mismatch

Caption: Workflow for Spectroscopic Validation of this compound.

A Comparative Guide to the Structure-Activity Relationship of N-Substituted Benzamides as HDAC Inhibitors and Dopamine D2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct and therapeutically significant classes of N-substituted benzamides: Histone Deacetylase (HDAC) inhibitors used in oncology and Dopamine D2 receptor antagonists applied in the treatment of neuropsychiatric disorders. This document synthesizes experimental data to highlight key structural modifications that influence biological activity, supported by detailed experimental protocols and visual workflows.

N-Substituted Benzamides as Histone Deacetylase (HDAC) Inhibitors

N-substituted benzamides represent a prominent class of HDAC inhibitors, which are crucial in epigenetic regulation and cancer therapy.[1] By inhibiting HDACs, these compounds induce hyperacetylation of histones, leading to a more relaxed chromatin structure and altered gene expression, which can result in cell cycle arrest and apoptosis in cancer cells.[2] A common structural feature of these inhibitors is an ortho-amino group on the benzamide (B126) ring, which is critical for chelating the zinc ion in the active site of HDAC enzymes.[3]

Structure-Activity Relationship (SAR) Insights

The SAR of benzamide-based HDAC inhibitors reveals several key features:

  • Zinc-Binding Group: The ortho-amino group on the benzamide is a crucial zinc-binding motif. Modifications to this group generally lead to a significant loss of activity.[3]

  • Linker Region: The nature and length of the linker connecting the benzamide core to a surface-recognition "cap" group influence potency and isoform selectivity.

  • Cap Group: Bulky, often aromatic or heteroaromatic, cap groups interact with the surface of the enzyme, contributing to binding affinity and selectivity. For instance, substitutions on a terminal phenyl ring can significantly impact antiproliferative activity.[3]

  • Substitution on the Benzamide Ring: Substituents on the benzamide ring, other than the ortho-amino group, can modulate activity. For example, a chlorine atom or a nitro group can decrease antiproliferative activity.[1]

Comparative Biological Activity

The following table summarizes the in vitro anti-proliferative and HDAC inhibitory activities of a series of N-substituted benzamide derivatives.

CompoundModificationHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)HCT116 Cytotoxicity IC50 (µM)Reference
Entinostat (MS-275) Reference Compound0.930.951.8-[3]
Compound 7j Amine group on the terminal benzene (B151609) ring0.650.781.70-[3]
Compound 6 N-(4-aminobiphenyl-3-yl)benzamide---1.5[4]
Compound 13 2-methylamino benzamide>15000>1500041-[5]
Compound 16 2-methylthiobenzamide>10000>1000030-[5]
Experimental Protocols

In Vitro Fluorometric HDAC Enzyme Inhibition Assay [2]

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.

  • Materials: Recombinant human HDAC enzyme, HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), Developer (e.g., Trypsin), and a stop solution (e.g., Trichostatin A).

  • Procedure:

    • Prepare serial dilutions of the test compound in HDAC Assay Buffer.

    • In a 96-well black microplate, add the assay buffer, test compound, and diluted HDAC enzyme.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate at 37°C for 30 minutes.

    • Add the Developer solution to stop the reaction and initiate the development of the fluorescent signal.

    • Incubate at room temperature for 15 minutes, protected from light.

    • Measure the fluorescence on a microplate reader (excitation: 355-360 nm, emission: 460 nm).

    • Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value.

MTT Assay for Anti-proliferative Activity [6]

This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Materials: Cancer cell lines (e.g., HCT116), complete growth medium, test compound stock solution, MTT solution (5 mg/mL in PBS), and DMSO.

  • Procedure:

    • Seed cells in a 96-well plate and incubate for 24 hours.

    • Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.

Signaling Pathway and Workflow

HDAC_Pathway HDAC_Inhibitor N-Substituted Benzamide (HDAC Inhibitor) HDACs HDACs (Class I, II, IV) HDAC_Inhibitor->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation (HATs) Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Gene Expression (e.g., p21, pro-apoptotic genes) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis Compound_Design Compound Design (Based on Scaffold) Synthesis Chemical Synthesis Compound_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., Binding Assay, Enzyme Assay) Purification->Primary_Screening Secondary_Screening Secondary Screening (e.g., Cell-based Assays) Primary_Screening->Secondary_Screening Data_Analysis Data Analysis (IC50/Ki Determination) Secondary_Screening->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Compound_Design Iterative Improvement

References

A Comparative Analysis of the Biological Activity of N-Propylbenzamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of N-Propylbenzamide and its structurally related analogs. The focus is on anticonvulsant and histone deacetylase (HDAC) inhibitory activities, two areas where benzamide (B126) derivatives have shown significant potential. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key concepts to facilitate a deeper understanding of the structure-activity relationships within this class of compounds.

Introduction

This compound is a simple N-alkyl-substituted benzamide. The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Modifications to the N-substituent can significantly impact the pharmacological profile of these molecules. This guide examines how alterations in the N-alkyl chain length and the introduction of other substituents influence the anticonvulsant and HDAC inhibitory properties of benzamide derivatives.

Comparative Biological Activity

The biological activities of this compound and its analogs are compared based on their performance in standardized in vivo and in vitro assays.

Anticonvulsant Activity:

The primary assay for evaluating the anticonvulsant activity of these compounds is the Maximal Electroshock (MES) seizure test in mice. This test is a good indicator of a compound's ability to prevent the spread of seizures and is predictive of efficacy against generalized tonic-clonic seizures in humans. The median effective dose (ED50), which is the dose required to protect 50% of the animals from the induced seizure, is the key metric for comparison.

Histone Deacetylase (HDAC) Inhibition:

Benzamide derivatives have emerged as a significant class of HDAC inhibitors, with some compounds showing promise in cancer therapy.[1] These inhibitors typically require a specific structural motif to chelate the zinc ion in the active site of the enzyme. Simple N-alkylbenzamides, such as this compound, generally lack the necessary zinc-binding group and are therefore not expected to be potent HDAC inhibitors. Their activity is likely to be negligible or in the high micromolar to millimolar range.

Data Summary Table:

CompoundStructureAnticonvulsant Activity (MES, mice, i.p.) ED50 (mg/kg)HDAC1 Inhibition IC50 (µM)
N-Ethylbenzamide C9H11NO>100 (estimated)>100 (expected)
This compound C10H13NO>100 (estimated)>100 (expected)
N-Butylbenzamide C11H15NO>100 (estimated)>100 (expected)
N-Benzylbenzamide C14H13NO~80-100>100 (expected)
Entinostat (MS-275) C21H20N4O3Not reported as primary activity0.51

Note: Data for N-Ethylbenzamide, this compound, and N-Butylbenzamide are estimations based on the general observation that simple N-alkylbenzamides are not potent anticonvulsants. The primary anticonvulsant activity in more complex benzamides often arises from other structural features.

Experimental Protocols

1. Maximal Electroshock (MES) Seizure Test

This protocol outlines the standardized procedure for assessing the anticonvulsant efficacy of a compound in a mouse model.

Objective: To determine the median effective dose (ED50) of a test compound required to protect against maximal electroshock-induced tonic hindlimb extension seizures.

Materials:

  • Male ICR mice (18-25 g)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Test compound (e.g., this compound)

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Topical anesthetic (e.g., 0.5% tetracaine)

  • Saline solution (0.9%)

Procedure:

  • Animal Preparation: Animals are fasted overnight prior to the experiment. On the day of the experiment, animals are weighed and randomly assigned to treatment groups.

  • Compound Administration: The test compound is dissolved or suspended in the vehicle and administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle alone.

  • Pre-treatment Time: A specific pre-treatment time (e.g., 30 or 60 minutes) is allowed to elapse to ensure systemic absorption of the compound.

  • Seizure Induction: A drop of topical anesthetic is applied to the corneas of each mouse, followed by a drop of saline to ensure good electrical contact. The corneal electrodes are then placed on the corneas.

  • An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

  • Observation: The animals are observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered protection.

  • Data Analysis: The number of animals protected in each dose group is recorded, and the ED50 value with 95% confidence intervals is calculated using a statistical method such as probit analysis.

2. In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol describes a common method for determining the in vitro potency of a compound as an HDAC inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific HDAC isoform (e.g., HDAC1).

Materials:

  • Recombinant human HDAC1 enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Test compound (e.g., this compound)

  • Positive control inhibitor (e.g., Trichostatin A or Entinostat)

  • Developer solution (e.g., trypsin in assay buffer)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and the positive control in HDAC assay buffer.

  • Enzyme and Inhibitor Incubation: In the wells of the microplate, add the HDAC1 enzyme and the diluted test compound or control. Incubate at 37°C for a short period (e.g., 15 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to each well to start the enzymatic reaction. Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Signal Development: Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule. Incubate for an additional period (e.g., 15-30 minutes) to allow for signal development.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The fluorescence signal is proportional to the HDAC activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

experimental_workflow cluster_anticonvulsant Anticonvulsant Activity (MES Test) cluster_hdac HDAC Inhibition Assay A1 Compound Administration (i.p.) A2 Pre-treatment Period A1->A2 A3 Corneal Anesthesia & Saline A2->A3 A4 Electrical Stimulation A3->A4 A5 Observe for Tonic Hindlimb Extension A4->A5 A6 Calculate ED50 A5->A6 B1 Compound & Enzyme Incubation B2 Add Fluorogenic Substrate B1->B2 B3 Incubate B2->B3 B4 Add Developer B3->B4 B5 Measure Fluorescence B4->B5 B6 Calculate IC50 B5->B6

Caption: A general experimental workflow for the biological evaluation of this compound and its analogs.

signaling_pathway cluster_hdac_inhibition Mechanism of a Typical Benzamide HDAC Inhibitor HDACi Benzamide HDACi HDAC HDAC Enzyme (with Zinc ion) HDACi->HDAC Inhibition AcetylatedHistone Acetylated Histone HDAC->AcetylatedHistone Deacetylation Histone Deacetylated Histone AcetylatedHistone->Histone Chromatin Condensed Chromatin Histone->Chromatin Gene Gene Transcription (Repressed) Chromatin->Gene

Caption: A simplified signaling pathway illustrating the mechanism of action for a typical benzamide histone deacetylase inhibitor.

Conclusion

This comparative guide indicates that while this compound and its simple N-alkyl analogs are not potent anticonvulsants or HDAC inhibitors, the benzamide scaffold serves as a valuable starting point for the development of more active compounds. The structure-activity relationships suggest that modifications at the N-position, particularly the introduction of aromatic or other functional groups, are crucial for achieving significant biological activity. The provided experimental protocols offer a standardized framework for the further evaluation of novel benzamide derivatives.

References

Navigating Specificity: A Comparative Guide to the Cross-Reactivity of Novel Benzamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance and off-target profiles of emerging benzamide-based therapeutics, supported by experimental data and detailed protocols.

The benzamide (B126) scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of therapeutic agents targeting a wide range of proteins. From histone deacetylases (HDACs) in oncology to tubulin in microtubule dynamics and sigma-1 receptors in neurodegenerative diseases, novel benzamide compounds are at the forefront of drug discovery. However, ensuring the specificity of these compounds is paramount to their safety and efficacy. Off-target interactions can lead to unforeseen side effects and diminish therapeutic windows. This guide provides a comparative analysis of the cross-reactivity profiles of three distinct classes of novel benzamide compounds, offering insights into their selectivity and potential off-target liabilities.

Comparative Cross-Reactivity Analysis

To provide a clear comparison, the following table summarizes the cross-reactivity profiles of representative novel benzamide compounds from three classes: HDAC inhibitors (e.g., Entinostat), tubulin polymerization inhibitors (e.g., N-benzylbenzamide derivatives), and sigma-1 receptor agonists. The data is presented as the percentage of inhibition at a concentration of 1 µM against a panel of common off-target kinases and receptors. This allows for a standardized comparison of their selectivity.

Target ClassPrimary Target(s)Off-Target Panel% Inhibition at 1 µM
HDAC Inhibitor HDAC1, HDAC2, HDAC3 Kinases:
(e.g., Entinostat)FLT368%
PLK145%
Aurora A<10%
VEGFR2<5%
GPCRs:
Adrenergic α1<10%
Histamine H1<5%
Tubulin Polymerization Inhibitor β-tubulin Kinases:
(e.g., N-benzylbenzamide)FLT3<15%
PLK1<10%
Aurora A25%
VEGFR2<5%
GPCRs:
Adrenergic α1<5%
Histamine H1<5%
Sigma-1 Receptor Agonist Sigma-1 Receptor Kinases:
(Novel Benzamide Series)FLT3<5%
PLK1<5%
Aurora A<5%
VEGFR2<5%
GPCRs:
Adrenergic α185% (Antagonist)
Histamine H175% (Antagonist)
5-HT755% (Agonist)

Note: The data in this table is illustrative and compiled from various sources to provide a comparative overview. The specific cross-reactivity profile of any given compound can vary.

On-Target and Off-Target Signaling Pathways

Understanding the signaling pathways affected by both on-target and off-target engagement is crucial for predicting the biological consequences of a drug. The following diagrams illustrate the primary signaling pathway for each benzamide class and potential intersecting pathways due to off-target interactions.

cluster_HDAC HDAC Inhibitor Pathway cluster_OffTarget Potential Off-Target Pathway (FLT3) HDACi Benzamide HDAC Inhibitor (Entinostat) HDAC HDAC1/2/3 HDACi->HDAC Inhibition FLT3 FLT3 HDACi->FLT3 Off-target Inhibition Histones Histones HDAC->Histones Deacetylation p21 p21 Histones->p21 Activation Ac Acetylation CellCycle Cell Cycle Arrest p21->CellCycle Apoptosis Apoptosis p21->Apoptosis STAT5 STAT5 FLT3->STAT5 Akt Akt FLT3->Akt ERK ERK FLT3->ERK Proliferation Cell Proliferation STAT5->Proliferation Akt->Proliferation ERK->Proliferation

Figure 1: Signaling pathway of a benzamide HDAC inhibitor and a potential off-target pathway.

cluster_Tubulin Tubulin Inhibitor Pathway Tubulin_Inhibitor N-Benzylbenzamide Tubulin Inhibitor Tubulin β-tubulin Tubulin_Inhibitor->Tubulin Binding Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Disruption Apoptosis Apoptosis Mitotic_Arrest->Apoptosis cluster_Sigma1 Sigma-1 Receptor Agonist Pathway cluster_OffTarget_GPCR Potential Off-Target Pathway (Adrenergic α1) S1R_Agonist Benzamide Sigma-1 Receptor Agonist S1R Sigma-1 Receptor S1R_Agonist->S1R Activation Adrenergic_a1 Adrenergic α1 Receptor S1R_Agonist->Adrenergic_a1 Off-target Antagonism BiP BiP Chaperone S1R->BiP Dissociation ER_Stress ER Stress Modulation S1R->ER_Stress Ca_Homeostasis Calcium Homeostasis S1R->Ca_Homeostasis Neuroprotection Neuroprotection ER_Stress->Neuroprotection Ca_Homeostasis->Neuroprotection PLC PLC Activation Adrenergic_a1->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Smooth_Muscle Smooth Muscle Contraction Ca_Release->Smooth_Muscle start Start: Novel Benzamide Compound primary_assay Primary Target Engagement Assay (e.g., CETSA) start->primary_assay biochem_screen Broad Panel Biochemical Screen (e.g., Kinase Panel) primary_assay->biochem_screen Confirm On-Target Activity dose_response Dose-Response Assays for Identified Hits (IC50 Determination) biochem_screen->dose_response Identify Potential Off-Targets cellular_assays Cell-Based Off-Target Assays dose_response->cellular_assays Confirm Potency of Off-Target Hits data_analysis Data Analysis & Selectivity Profiling cellular_assays->data_analysis Validate Cellular Relevance end End: Comprehensive Cross-Reactivity Profile data_analysis->end

A Comparative Guide to the Quantitative Analysis of N-Propylbenzamide: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of N-Propylbenzamide. The information presented is based on established analytical principles and available data for structurally related compounds, offering a framework for selecting the most appropriate method for specific research needs.

Quantitative Data Comparison

The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes the key quantitative metrics for qNMR, HPLC-UV, and GC-MS, based on data for similar amide and sulfonamide compounds, providing a reliable estimate of expected performance for this compound.[1]

ParameterqNMRHPLC-UVGC-MS
Linearity (R²) >0.999>0.999>0.995
Accuracy (Recovery %) High (often no analyte-specific standard needed for relative quantification)80.7 - 115.9%54 - 135.5%
Precision (RSD %) < 1%< 8.8%< 7.65%
Limit of Detection (LOD) Concentration dependent0.06 - 15 µg/kg0.15 - 1.00 ng/mL
Limit of Quantification (LOQ) Concentration dependent0.20 - 50 µg/kg15 ppb
Sample Throughput Low to MediumHighMedium
Derivatization Required NoNoOften
Selectivity ExcellentGoodExcellent

Experimental Protocols

Quantitative Analysis of this compound by ¹H-qNMR

Quantitative NMR is a primary analytical method that allows for the quantification of a substance without the need for an identical reference standard of the analyte.[1][2] The accuracy of qNMR relies heavily on the use of a certified internal standard.[3]

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance (accurate to 0.01 mg)

Reagents:

  • This compound (Analyte)

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)

  • Internal Standard (IS) of known purity (e.g., maleic acid, dimethyl sulfone). The IS should have a simple spectrum with signals that do not overlap with the analyte signals.[1]

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-20 mg of this compound into a clean vial.

    • Accurately weigh a known amount of the internal standard into the same vial. The molar ratio of IS to analyte should be optimized for clear signal integration.

    • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent.

    • Vortex the vial until the sample is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Tune and match the NMR probe for the sample.

    • Determine the 90° pulse width.

    • Acquire the ¹H NMR spectrum using quantitative parameters, which typically include:

      • A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (a D1 of 60 seconds is often sufficient to ensure full relaxation).[4]

      • A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[5]

      • ¹³C decoupling may be used to simplify the spectrum.[4]

  • Data Processing:

    • Apply zero-filling to increase digital resolution.[6]

    • Apply a small line broadening (e.g., 0.1-0.3 Hz) to improve the S/N without significantly distorting the peak shape.[5][6]

    • Manually phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to ensure accurate integration.

  • Quantification:

    • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the aromatic protons or the N-CH₂ protons).

    • Integrate a signal from the internal standard.

    • Calculate the purity or concentration of this compound using the following equation[7]:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight (this compound: 163.22 g/mol [8])

      • m = mass

      • P = Purity of the internal standard

Workflow for qNMR Analysis of this compound

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_setup Tune probe and determine 90° pulse transfer->nmr_setup acquire Acquire ¹H spectrum with quantitative parameters nmr_setup->acquire processing Zero-fill, phase, and baseline correct acquire->processing integrate Integrate analyte and IS signals processing->integrate calculate Calculate purity or concentration integrate->calculate

Caption: Experimental workflow for the quantitative analysis of this compound using qNMR.

Alternative Methods: HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of compounds in a mixture. For this compound, a reversed-phase HPLC method with UV detection would be a suitable approach. The method involves injecting the sample onto a column (e.g., C18) and eluting with a mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, which is sufficiently volatile, GC-MS can provide high selectivity and sensitivity. The sample is injected into the GC, where it is vaporized and separated on a column. The separated components then enter the mass spectrometer for detection and quantification. Derivatization may sometimes be employed to improve the chromatographic properties of the analyte.

Comparison of Analytical Techniques

Technique_Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_gcms GC-MS qnmr Quantitative NMR qnmr_adv Advantages: - Primary method - High precision & accuracy - No analyte-specific standard needed for relative purity qnmr->qnmr_adv qnmr_dis Disadvantages: - Lower sensitivity - Lower throughput - Higher instrument cost qnmr->qnmr_dis hplc HPLC-UV hplc_adv Advantages: - High throughput - Good sensitivity - Widely available hplc->hplc_adv hplc_dis Disadvantages: - Requires analyte-specific  reference standard - Lower structural information hplc->hplc_dis gcms GC-MS gcms_adv Advantages: - Excellent selectivity - High sensitivity - Structural confirmation gcms->gcms_adv gcms_dis Disadvantages: - Requires volatile/thermostable  analyte (or derivatization) - Requires reference standard gcms->gcms_dis Analyte This compound Quantification Analyte->qnmr Analyte->hplc Analyte->gcms

Caption: Comparison of qNMR, HPLC, and GC-MS for this compound quantification.

Conclusion

The choice of analytical technique for the quantitative analysis of this compound depends on the specific requirements of the study.

  • qNMR is an excellent choice for purity assessment and when a certified reference material of the analyte is not available.[4] Its high precision and accuracy make it a powerful tool for reference material characterization and in situations where traceability to SI units is important.[2]

  • HPLC-UV is well-suited for high-throughput screening and routine quality control where a validated method with a reference standard is available.

  • GC-MS offers the highest selectivity and sensitivity, making it ideal for trace analysis or when structural confirmation of the analyte is required.

For researchers and professionals in drug development, a combination of these techniques can be a powerful strategy. qNMR can be used to certify the purity of a primary standard, which can then be used to create calibration curves for higher-throughput methods like HPLC or GC-MS. This integrated approach ensures both accuracy and efficiency in the quantitative analysis of this compound.

References

Benchmarking N-Propylbenzamide's Performance as a Synthetic Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the selection of appropriate intermediates is paramount to the efficiency and success of a synthetic route. N-Propylbenzamide, a member of the benzamide (B126) class of compounds, often serves as a crucial building block. This guide provides an objective comparison of this compound's performance as a synthetic intermediate against common alternatives, supported by available experimental data.

Performance as a Synthetic Intermediate: A Comparative Analysis

The efficacy of a synthetic intermediate is primarily evaluated based on reaction yield, purity of the product, and the efficiency of the synthetic process (reaction time and conditions). While direct comparative studies under identical conditions are limited in published literature, this section compiles and contrasts available data for this compound and its structural analogs, N-Ethylbenzamide and N,N-Diethylbenzamide.

Table 1: Comparison of Synthetic Performance of N-Alkylbenzamides

IntermediateSynthesis MethodReagentsReaction TimeYield (%)Purity (%)Reference
This compound Derivative One-pot, three-component tandem reaction under ultrasonic cavitationSaccharin (B28170), Allyl bromide, K₂CO₃, Propylamine (B44156)4 minutes (sonication)94Not specified, purified by recrystallization[1]
N,N-Diethylbenzamide Reaction of benzoyl chloride with tributylamineBenzoyl chloride, Tributylamine20 minutes98>99.5
N-Benzylbenzamide Copper-MOF catalyzed oxidative amidationBenzaldehyde (B42025), Benzylamine, NCS, TBHP2 hours75Not specified, purified by column chromatography[2]
General Amide Synthesis Boric acid catalyzed amidation of benzoic acidBenzoic acid, Benzylamine, Boric acid20 hours89Not specified[3]
General Amide Synthesis Solvent-free using methoxysilane (B1618054) coupling agentBenzoic acid, Benzylamine, Dodecamethoxy-neopentasilane7 hours99Not specified[4]

Note: The data presented is compiled from various sources with differing reaction conditions and scales, which may affect the comparability of the results.

From the available data, derivatives of this compound can be synthesized in excellent yields (94%) under mild, ultrasound-assisted conditions in a very short reaction time.[1] This suggests that the N-propyl moiety does not hinder the accessibility of the amide bond formation. Comparatively, the synthesis of N,N-diethylbenzamide from benzoyl chloride also demonstrates a very high yield (98%) and purity (>99.5%). The use of modern catalytic methods, such as copper-MOFs or boric acid, also provides high yields for benzamide synthesis in general.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the synthesis of benzamide derivatives.

Protocol 1: Synthesis of 2-(N-allylsulfamoyl)-N-propylbenzamide via a One-Pot Tandem Reaction

Materials:

  • Saccharin

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Propylamine

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Ethanol (EtOH)

Procedure:

  • A mixture of saccharin (1 mmol), allyl bromide (1.1 mmol), and K₂CO₃ (1.2 mmol) in H₂O (8 mL) is sonicated at 25 °C for 4 minutes.

  • The completion of the reaction to form N-allyl saccharin is monitored by thin-layer chromatography (TLC).

  • A solution of propylamine (2 mmol) is then added to the reaction mixture.

  • The mixture is sonicated for an additional 2 minutes.

  • The crude mixture is filtered, and the filtrate is extracted with CH₂Cl₂ (3 x 10 mL).

  • The combined organic phase is washed with saturated brine solution (2 x 10 mL) and water (15 mL), dried over MgSO₄, and concentrated under vacuum.

  • The resulting residue is purified by recrystallization from EtOH to yield pure 2-(N-allylsulfamoyl)-N-propylbenzamide.[1]

Protocol 2: General Procedure for Oxidative Amidation using a Copper-MOF Catalyst

Materials:

  • Aldehyde (e.g., Benzaldehyde)

  • Amine (e.g., Benzylamine)

  • Cu₂(BDC)₂DABCO (Copper-MOF catalyst)

  • N-Chlorosuccinimide (NCS)

  • Aqueous tert-butyl hydroperoxide (TBHP)

  • Acetonitrile (B52724)

Procedure:

  • Benzylamine and NCS are reacted together in acetonitrile at room temperature for 1 hour.

  • The catalyst (5 mol%), benzaldehyde (1.0 equiv.), and TBHP (1.0 equiv.) are added.

  • The reaction mixture is heated to 65 °C and stirred for 2 hours.

  • Reaction progress is monitored by TLC.

  • Upon completion, the catalyst is filtered off.

  • The filtrate is evaporated under reduced pressure.

  • The residue is purified by silica (B1680970) gel column chromatography to yield the desired amide.[2]

Role in Signaling Pathways

While specific studies detailing the activity of this compound in signaling pathways are not prevalent, the broader class of benzamide derivatives has been extensively studied, revealing their potential as modulators of key cellular pathways implicated in diseases such as cancer.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development of various cancers.[5][6] Several novel N-(2-pyrimidinylamino) benzamide derivatives have been designed and synthesized as potent inhibitors of the Hedgehog signaling pathway, with some exhibiting greater potency than the clinically approved drug, vismodegib.[7]

Hedgehog_Signaling_Pathway Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU inhibits GLI GLI Proteins SUFU->GLI inhibits Target_Genes Target Gene Expression GLI->Target_Genes activates Benzamide_Derivatives Benzamide Derivatives Benzamide_Derivatives->SMO inhibit

Hedgehog signaling pathway and the inhibitory action of benzamide derivatives.
Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[8] The inhibition of HDACs has emerged as a promising strategy in cancer therapy.[8] Numerous benzamide derivatives have been identified as potent HDAC inhibitors.[8][9][10] These compounds typically chelate the zinc ion in the active site of the enzyme, leading to its inhibition.[8]

HDAC_Inhibition cluster_0 Gene Expression Regulation Histone Histone Protein Acetyl_Group Acetyl Group Histone->Acetyl_Group DNA DNA Histone->DNA interacts with Acetyl_Group->Histone Transcription Gene Transcription Acetyl_Group->Transcription promotes HDAC Histone Deacetylase (HDAC) HDAC->Acetyl_Group removes Benzamide_Derivatives Benzamide Derivatives Benzamide_Derivatives->HDAC inhibit

Mechanism of HDAC inhibition by benzamide derivatives.

Conclusion

This compound stands as a versatile and efficient synthetic intermediate. The available data on its derivatives suggest that high yields and purities can be achieved in its synthesis, comparable and in some cases potentially superior to other N-alkylbenzamides, especially when modern synthetic methodologies are employed. Furthermore, the benzamide scaffold, of which this compound is a fundamental member, is a validated pharmacophore for targeting critical signaling pathways in disease, highlighting its importance in drug discovery and development. Further direct comparative studies would be beneficial to definitively benchmark its performance against a wider range of alternatives under standardized conditions.

References

A Comparative Guide to the In-Vitro Anti-proliferative Activity of N-Propylbenzamide and Related Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents has led to the exploration of various chemical scaffolds, with benzamide (B126) derivatives emerging as a particularly promising class of compounds. Their structural versatility allows for modifications that can target a range of biological pathways crucial for cancer cell growth and survival. This guide provides a comparative analysis of the in-vitro anti-proliferative activity of N-propylbenzamide and other related benzamide derivatives, supported by experimental data from recent studies.

Quantitative Analysis of Anti-proliferative Activity

The efficacy of novel compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of various benzamide derivatives against a panel of human cancer cell lines, offering a clear comparison of their potency.

CompoundCancer Cell LineIC50 (µM)Mechanism of Action/Target
VKNG-2 (a benzamide derivative)S1-M1-80 (Colon)Not specifiedABCG2 transporter inhibitor
Compound 2D (a benzamide analog)A549 (Lung)Most effectiveHDAC inhibitor
Compound 2A, 2C, 2E (benzamide analogs)A549 (Lung)Dose-dependentHDAC inhibitors
Compound 4f (imidazole-based N-phenylbenzamide)A549 (Lung)7.5ABL1 kinase protein
HeLa (Cervical)9.3ABL1 kinase protein
MCF-7 (Breast)8.9ABL1 kinase protein
Compound 4e (imidazole-based N-phenylbenzamide)A549 (Lung)8.9ABL1 kinase protein
HeLa (Cervical)11.1ABL1 kinase protein
MCF-7 (Breast)9.2ABL1 kinase protein
Compound 7 (4-methylbenzamide derivative)K562 (Leukemia)2.27Protein kinase inhibitor
HL-60 (Leukemia)1.42Protein kinase inhibitor
OKP-GS (Renal)4.56Protein kinase inhibitor
Compound 10 (4-methylbenzamide derivative)K562 (Leukemia)2.53Protein kinase inhibitor
HL-60 (Leukemia)1.52Protein kinase inhibitor
Compound 20b (N-benzylbenzamide derivative)Various0.012 - 0.027Tubulin polymerization inhibitor
T11 (m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamide)HCT-116 (Colon)PotentPI3K/Akt/mTOR pathway inhibitor

Note: "Not specified" indicates that the study focused on the reversal of drug resistance rather than direct cytotoxicity. "Most effective" and "Dose-dependent" indicate the reported activity where specific IC50 values were not provided in the abstract.[1]

Experimental Protocols

A detailed understanding of the methodologies used to assess the anti-proliferative activity of these compounds is crucial for the interpretation and replication of results.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, K562) are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized benzamide derivatives and a control compound (e.g., MS-275) for a specified period, typically 48 or 72 hours.[2][3]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 values are determined from the dose-response curves.

xCELLigence Real-Time Cell Analysis

This method provides continuous monitoring of cell proliferation, adherence, and morphology.

Protocol:

  • Background Measurement: 100 µL of RPMI-1640 medium is added to each well of an E-Plate 96, and the background impedance is measured.

  • Cell Seeding: A549 cells are seeded at a density of 5,000 cells/well.[1]

  • Compound Addition: After 24 hours, when the cells are in the logarithmic growth phase, they are treated with different concentrations of the benzamide analogs.[1]

  • Real-Time Monitoring: The cell index, representing cell proliferation, is monitored every 15 minutes for 72 hours using the xCELLigence System.[1]

  • Data Analysis: The time- and dose-dependent effects of the compounds on cell growth are analyzed.[1]

Signaling Pathways and Mechanisms of Action

Benzamide derivatives exert their anti-proliferative effects through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in cancer progression. A notable target for some benzamide derivatives is the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[5]

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of certain benzamide derivatives.

Another significant mechanism of action for many benzamide derivatives is the inhibition of histone deacetylases (HDACs).[6] HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.[6] Some N-benzylbenzamide derivatives have also been identified as potent tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[7] The diversity of these mechanisms underscores the therapeutic potential of the benzamide scaffold in oncology.

References

Comparing the efficacy of different purification methods for N-Propylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of purification methods for N-Propylbenzamide is essential for researchers and professionals in drug development to ensure the quality and reliability of their work. The choice of purification technique directly impacts the purity, yield, and scalability of the final compound. This guide provides an objective comparison of common purification methods for this compound, supported by experimental protocols and illustrative data.

Comparison of Purification Methods

The primary methods for purifying solid organic compounds like this compound are recrystallization and silica (B1680970) gel column chromatography.[1] Distillation can also be considered if the compound is a liquid at room temperature or has a suitable boiling point. The selection of the most appropriate method depends on the nature and quantity of the impurities present, as well as the desired scale of the purification.[1]

Table 1: Comparison of this compound Purification Methods

Parameter Recrystallization Column Chromatography Simple Distillation
Principle Difference in solubility of the compound and impurities in a solvent at different temperatures.[2]Differential adsorption of compounds onto a stationary phase and their solubility in a mobile phase.[1]Separation based on differences in boiling points.
Typical Purity >99%>99%95-99%
Expected Yield 70-90%50-80%80-95%
Scale Milligrams to KilogramsMicrograms to GramsGrams to Kilograms
Complexity Low to MediumHighLow
Best For Removing small amounts of impurities with significantly different polarity.[1]Separating complex mixtures of compounds with similar polarities.[1]Purifying liquids with non-volatile impurities.

Experimental Workflows and Logical Relationships

A general workflow for the purification of a synthesized compound like this compound involves an initial assessment of the crude product, selection of an appropriate purification method, execution of the purification, and finally, analysis of the purified product to confirm its purity.

A Crude this compound B Purity Assessment (e.g., TLC, NMR) A->B C Recrystallization B->C Solid with few impurities D Column Chromatography B->D Complex mixture or oily product E Distillation B->E Liquid product G Purity Analysis (e.g., HPLC, GC-MS) C->G D->G E->G F Pure this compound G->F Purity Confirmed

Caption: General workflow for the purification of this compound.

Detailed Experimental Protocols

The following are detailed protocols for the purification of this compound using recrystallization, column chromatography, and simple distillation.

Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and allowing it to crystallize as the solution cools, leaving impurities behind in the solvent.[1]

1. Solvent Selection:

  • The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1]

  • For N-substituted benzamides, common recrystallization solvents include ethanol, methanol, acetone, or mixtures with an anti-solvent like water or hexane (B92381).[1][3]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent.

  • Gently heat the mixture on a hot plate with stirring until the compound completely dissolves.[1] Add more solvent in small portions if necessary.

3. Cooling and Crystallization:

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4]

  • Subsequently, place the flask in an ice bath to maximize crystal formation.[1]

4. Isolation:

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

5. Washing and Drying:

  • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[1]

  • Dry the crystals on the filter or in a desiccator to remove residual solvent.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (commonly silica gel) and solubility in a mobile phase (eluent).[1]

1. Stationary Phase and Column Packing:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pour the slurry into a glass column and allow it to pack uniformly, ensuring no air bubbles are trapped.[5]

2. Solvent System (Mobile Phase) Selection:

  • Use Thin Layer Chromatography (TLC) to determine an optimal solvent system that provides good separation of this compound from its impurities. A common starting point for N-substituted benzamides is a mixture of hexane and ethyl acetate.[5]

  • Aim for an Rf value of 0.2-0.4 for the product on the TLC plate for optimal separation on the column.[5]

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent.

  • Carefully load the sample onto the top of the silica gel column.[5] Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder added to the column.[6]

4. Elution and Fraction Collection:

  • Begin eluting the column with the mobile phase, collecting fractions in test tubes.[5]

  • The polarity of the eluent can be gradually increased (gradient elution) to improve separation.[6]

5. Analysis and Product Isolation:

  • Monitor the collected fractions by TLC to identify those containing the pure product.[5]

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[5]

Simple Distillation

Simple distillation can be used if this compound is a liquid or a low-melting solid and the impurities are non-volatile.

1. Apparatus Setup:

  • Assemble a simple distillation apparatus consisting of a distillation flask, a condenser, a receiving flask, and a thermometer.

2. Distillation Process:

  • Place the crude this compound in the distillation flask along with a few boiling chips.

  • Heat the flask gently.

  • Collect the fraction that distills over at a constant temperature, which corresponds to the boiling point of this compound.

3. Product Collection:

  • The collected distillate should be the purified this compound.

Purity Assessment

The purity of the final product should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][7] These methods can provide quantitative data on the purity and identify any remaining impurities.[7][8]

References

Safety Operating Guide

Proper Disposal of N-Propylbenzamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for the safe and compliant disposal of N-Propylbenzamide, providing immediate safety and logistical information for researchers, scientists, and drug development professionals.

The proper disposal of laboratory chemicals is a critical aspect of ensuring personnel safety and environmental protection. This guide outlines the recommended procedures for the disposal of this compound, a compound used in various research and development applications. Due to the limited availability of specific disposal data for this compound, a conservative approach, treating the substance as hazardous waste, is mandated.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)Prevents skin contact.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes.
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodPrevents inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound. Adherence to these steps is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.

  • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]

2. Container Management:

  • Use a container that is chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) is generally a suitable choice.

  • Ensure the container is in good condition, free from leaks or damage, and has a secure, tight-fitting lid.[1][2]

  • Keep the container closed at all times, except when adding waste.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound."[1]

  • Include the accumulation start date on the label.

4. Storage:

  • Store the waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.

  • The storage area should be well-ventilated and away from incompatible materials.

5. Professional Disposal:

  • The ultimate disposal of this compound waste must be conducted by a licensed and certified chemical waste disposal company.[1][3]

  • Contact your institution's EHS department to schedule a pickup for the waste container.[4]

6. Decontamination of Empty Containers:

  • Empty containers that previously held this compound must be decontaminated before being discarded.

  • Triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone).

  • Collect all rinsate as hazardous waste and add it to your this compound waste container.[1]

  • After triple-rinsing, the container can be disposed of as non-hazardous solid waste, in accordance with institutional policies.

7. Spill Management:

  • In the event of a spill, evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or spill pillows).

  • Collect all contaminated materials in a sealed container and label it as "Hazardous Waste: this compound Spill Debris."

  • Decontaminate the spill area and dispose of the waste through the institutional hazardous waste program.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
CAS Number 10546-70-0
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
Melting Point 84-85 °C
Boiling Point 328.2 °C at 760 mmHg
Flash Point 192.4 °C
Density 1.002 g/cm³

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the disposal process for this compound, providing a clear visual guide for laboratory personnel.

DisposalWorkflow A Step 1: Preparation and PPE - Wear appropriate PPE (gloves, goggles, lab coat). - Work in a well-ventilated area. B Step 2: Waste Segregation and Collection - Use a designated, compatible waste container. - Do not mix with other waste streams. A->B C Step 3: Container Management and Labeling - Keep container securely sealed when not in use. - Label with 'Hazardous Waste' and chemical name. B->C D Step 4: Storage - Store in a designated satellite accumulation area. C->D E Step 5: Professional Disposal - Contact EHS for waste pickup. - Waste handled by a licensed disposal company. D->E

Disposal Workflow for this compound

SpillManagement Spill Spill Occurs Assess Assess the Spill - Evacuate if necessary. - Ensure proper ventilation. Spill->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill - Use inert absorbent material. PPE->Contain Collect Collect Contaminated Material - Place in a sealed, labeled container. Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Spill Management Protocol for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environment. Always consult your institution's specific chemical hygiene and waste disposal plans for any additional requirements.

References

Personal protective equipment for handling N-Propylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Plan for N-Propylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Safety Data

This compound is a chemical compound that requires careful handling due to its potential health hazards. Aggregated GHS information indicates that it is harmful if swallowed and causes serious eye damage.[1][2] Furthermore, it is suspected of causing genetic defects.[3]

Parameter Value Source
GHS Hazard Statements H302: Harmful if swallowedH318: Causes serious eye damageH341: Suspected of causing genetic defects[1][2][3]
GHS Pictograms Corrosion, Health Hazard, Exclamation Mark[1][2]
Occupational Exposure Limits (OEL) No specific OEL has been established for this compound. It is recommended to handle it with standard laboratory precautions and in accordance with good industrial hygiene and safety practices.[4][5]

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is crucial to prevent exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[6]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

The following PPE is the minimum requirement when handling this compound.

PPE Category Recommended Equipment Standard
Eye/Face Protection Chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 or EN166
Skin Protection - Gloves: Chemical-resistant gloves. Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and dispose of them after handling the compound.[7][8]- Lab Coat: A clean, buttoned lab coat must be worn.N/A
Respiratory Protection Not typically required for small quantities handled with adequate engineering controls. If dust formation is likely, a NIOSH-approved respirator with a particulate filter should be used.[9]N/A
Handling and Storage
  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[10]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper, gloves, and paper towels, in a dedicated, clearly labeled hazardous waste container.[1][3] The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE), and have a secure lid.

  • Liquid Waste: If this compound is in a solvent, collect it in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".

Storage of Waste
  • Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Keep waste containers closed at all times, except when adding waste.

Disposal Procedure
  • Consult Regulations: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[3] Do not dispose of this compound down the drain or in regular trash.

  • Contact EHS: Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Emergency Procedures

Spills
  • Small Spills (Solid):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material and any contaminated cleaning supplies into a labeled hazardous waste container.

    • Clean the spill area with a damp cloth or paper towel and place it in the waste container.

    • Decontaminate the area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and contact the institutional EHS for assistance.

    • Prevent entry into the affected area.

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.[11]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Workflow for Handling this compound

prep Preparation ppe Don Personal Protective Equipment prep->ppe handling Handling this compound (in fume hood if necessary) ppe->handling storage Store in a Cool, Dry, Well-Ventilated Area handling->storage waste_gen Waste Generation handling->waste_gen spill Spill Occurs handling->spill solid_waste Solid Waste (Contaminated PPE, etc.) waste_gen->solid_waste liquid_waste Liquid Waste (if in solution) waste_gen->liquid_waste waste_container Collect in Labeled Hazardous Waste Container solid_waste->waste_container liquid_waste->waste_container saa Store in Satellite Accumulation Area waste_container->saa disposal Dispose via EHS or Licensed Contractor saa->disposal spill_cleanup Follow Spill Cleanup Procedure spill->spill_cleanup spill_cleanup->waste_container

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.